Product packaging for N-Desethyl amodiaquine dihydrochloride(Cat. No.:CAS No. 79049-30-2)

N-Desethyl amodiaquine dihydrochloride

Cat. No.: B586289
CAS No.: 79049-30-2
M. Wt: 400.7 g/mol
InChI Key: BCYBRFGUODDEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-desethyl Amodiaquine is a primary metabolite of the antimalarial compound aminodiaquine, produced by the action of cytochrome P450 isoform 2C8.1 N-desethyl Amodiaquine is highly active against P. falciparum and can synergize with amodiaquine.>A metabolite of Amodiaquine, an antimalarial.>N-Desethylamodiaquine is an active primary blood metabolite of the antimalarial drug amodiaquine. This certified solution standard is applicable for use in clinical toxicology by LC-MS/MS or GC/MS. Amodiaquine, sold under trade names Camoquin and Flavoquine, is used as an anti-inflammatory agent and as a treatment for malaria.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20Cl3N3O B586289 N-Desethyl amodiaquine dihydrochloride CAS No. 79049-30-2

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670073
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79049-30-2
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Desethyl Amodiaquine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-desethyl amodiaquine (DEAQ), the principal active metabolite of the 4-aminoquinoline antimalarial drug amodiaquine (AQ), is central to the therapeutic efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Following administration, amodiaquine acts as a prodrug, undergoing rapid and extensive metabolism in the liver to form DEAQ.[3][4] This active metabolite possesses a significantly longer elimination half-life than its parent compound, making it the primary agent responsible for antimalarial activity.[1][5] This guide provides a detailed examination of the molecular mechanisms through which N-desethyl amodiaquine dihydrochloride exerts its parasiticidal effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Pharmacokinetics and Metabolic Activation

Amodiaquine is readily absorbed after oral administration and is subject to a substantial first-pass effect in the liver.[6] The metabolic conversion of amodiaquine to N-desethyl amodiaquine is predominantly catalyzed by the cytochrome P450 isoenzyme 2C8 (CYP2C8).[2][7][8] DEAQ is subsequently metabolized further into inactive compounds like bis-desethylamodiaquine, although this process is less defined.[4][9] The prolonged presence of DEAQ in circulation is a key determinant of its sustained antimalarial action.[9][10]

G cluster_liver Hepatic Metabolism cluster_circulation Systemic Circulation AQ Amodiaquine (AQ) (Prodrug) DEAQ N-Desethyl amodiaquine (DEAQ) (Active Metabolite) AQ->DEAQ CYP2C8 (Primary Pathway) Inactive_Metabolites Inactive Metabolites (e.g., bis-desethylamodiaquine) DEAQ->Inactive_Metabolites Further Metabolism (e.g., CYP1A1) Systemic_DEAQ Sustained Therapeutic Levels of DEAQ DEAQ->Systemic_DEAQ Enters Circulation Oral_Admin Oral Administration Oral_Admin->AQ Absorption

Caption: Metabolic activation of Amodiaquine to its active form, DEAQ.

Core Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for N-desethyl amodiaquine, characteristic of 4-aminoquinoline antimalarials, is the disruption of the parasite's heme detoxification pathway within the digestive vacuole.[3][6]

  • Hemoglobin Digestion: The intraerythrocytic Plasmodium parasite ingests host cell hemoglobin and digests it to acquire essential amino acids.

  • Heme Release: This process liberates large quantities of ferriprotoporphyrin IX (heme), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[3]

  • Detoxification via Polymerization: To protect itself, the parasite polymerizes the toxic heme into an insoluble, inert crystalline pigment called hemozoin. This biocrystallization process is thought to be facilitated by a putative "heme polymerase" enzyme or occurs spontaneously in a lipid-rich environment.[6][11][12]

  • Inhibition by DEAQ: N-desethyl amodiaquine accumulates in the acidic digestive vacuole of the parasite. It is believed to form a complex with heme, which then caps the growing hemozoin crystal, preventing further polymerization.[13][14] This action effectively inhibits the detoxification process.

  • Parasite Lysis: The resulting accumulation of free, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][15]

G cluster_vacuole Parasite Digestive Vacuole Hemoglobin Host Hemoglobin AminoAcids Amino Acids Hemoglobin->AminoAcids Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Heme Polymerization (Detoxification) Heme_DEAQ_Complex Heme-DEAQ Complex Heme->Heme_DEAQ_Complex Lysis Parasite Lysis Heme->Lysis Accumulation & Toxicity DEAQ N-Desethyl amodiaquine DEAQ->Heme_DEAQ_Complex Heme_DEAQ_Complex->Hemozoin Inhibition G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Synchronize Parasite Culture (Ring Stage) a1 Add Parasites and DEAQ to 96-Well Plate p1->a1 p2 Prepare Serial Dilutions of DEAQ p2->a1 a2 Incubate for 24-48 hours a1->a2 a3 Prepare and Stain Blood Smears a2->a3 an1 Count Schizonts vs. Total Parasites via Microscopy a3->an1 an2 Calculate % Inhibition an1->an2 an3 Determine IC50 Value (Dose-Response Curve) an2->an3

References

The Pharmacological Profile of N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethyl amodiaquine (DEAQ), the principal and biologically active metabolite of the antimalarial drug amodiaquine, plays a crucial role in the therapeutic efficacy against Plasmodium falciparum and other pathogens. This technical guide provides a comprehensive overview of the pharmacological profile of N-Desethyl amodiaquine dihydrochloride, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and associated cellular signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described. Diagrams generated using the DOT language visualize metabolic and signaling pathways to facilitate a deeper understanding of its molecular interactions.

Introduction

N-Desethyl amodiaquine is a 4-aminoquinoline derivative and the major metabolite of amodiaquine, formed primarily in the liver by the action of cytochrome P450 2C8 (CYP2C8).[1][2][3] Due to the rapid metabolism of the parent drug, DEAQ is responsible for most of the antimalarial activity observed in vivo.[4][5] Its prolonged elimination half-life contributes significantly to the post-treatment prophylactic effect.[6] This document synthesizes the current knowledge on the pharmacological properties of DEAQ, offering a technical resource for researchers in parasitology, virology, and drug development.

Mechanism of Action

The primary antimalarial action of N-Desethyl amodiaquine, similar to other 4-aminoquinolines, involves the disruption of heme detoxification in the malaria parasite.[7][8]

  • Inhibition of Heme Polymerase: Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is digested, releasing toxic free heme. DEAQ is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin.[7] The accumulation of the DEAQ-heme complex leads to oxidative stress and disruption of parasite membrane function, ultimately causing cell death.[7][8]

  • Inhibition of Cathepsin B: Beyond its antimalarial activity, DEAQ has been shown to inhibit the host cysteine protease Cathepsin B.[9] This enzyme is utilized by various pathogens, including some viruses and bacteria, for cellular entry and processing of viral proteins.[9] Inhibition of Cathepsin B by DEAQ suggests a broader anti-pathogen potential.[9]

  • Other Potential Mechanisms: Some studies suggest that 4-aminoquinolines may also interfere with the parasite's nucleic acid synthesis.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-parasitic and Anti-viral Activity

Target Organism/Cell LineStrain/ConditionIC50 ValueReference(s)
Plasmodium falciparumV1/S97 nM[10][11][12]
Plasmodium falciparum3D725 nM[10][11][12]
Plasmodium falciparumField Isolates (Thailand)Mean: 67.5 nM[13]
Ebola VirusHuh 7 cells2.8 µM[10]
Ebola VirusVero E6 cells11 µM[10]

Table 2: Enzyme Inhibition and Kinetics

EnzymeSubstrate/ConditionParameterValueReference(s)
Cytochrome P450 2C8Amodiaquine N-desethylationKm (in HLMs)2.4 µM[2][14]
Cytochrome P450 2C8Amodiaquine N-desethylationVmax (in HLMs)1462 pmol/min/mg protein[2][14]
Cytochrome P450 2C8Amodiaquine N-desethylationKm (recombinant)1.2 µM[2][14]
Cytochrome P450 2C8Amodiaquine N-desethylationVmax (recombinant)2.6 pmol/min/pmol CYP2C8[2][14]
Cathepsin BIn RAW264.7 cell lysateDose-dependent inhibition4-66 µM[1][10]

Table 3: Pharmacokinetic Parameters

SpeciesPopulationParameterValueReference(s)
HumanAdults with uncomplicated malariaTerminal elimination half-life~211 hours[5]
HumanPregnant and postpartum womenTerminal elimination half-life~10 days[15]

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of N-Desethyl amodiaquine against Plasmodium falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, V1/S) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[16]

  • Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., water) to create a stock solution, which is then serially diluted to the desired concentrations.[17]

  • Inhibition Assay: Asynchronous or synchronized parasite cultures are incubated with varying concentrations of the drug for a full life cycle (e.g., 72 hours).[16]

  • Growth Assessment: Parasite growth is quantified by measuring the incorporation of a radiolabeled substrate like [3H]-hypoxanthine or by using a fluorescent DNA dye such as YOYO™-1.[16]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[16]

Cytochrome P450 Metabolism Assay

Objective: To identify the CYP450 isoforms responsible for the metabolism of amodiaquine to N-Desethyl amodiaquine.

Methodology:

  • Reaction System: Incubations are performed using human liver microsomes (HLMs) or recombinant human CYP450 isoforms expressed in a suitable system (e.g., lymphoblastoids or yeast).[2][14]

  • Incubation: Amodiaquine is incubated with the enzyme source in the presence of an NADPH-generating system at 37°C.[14] The reaction is initiated by adding the substrate and stopped after a defined time by adding a quenching solvent (e.g., acetonitrile).

  • Sample Analysis: The formation of N-Desethyl amodiaquine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]

  • Kinetic Analysis: To determine Michaelis-Menten kinetics (Km and Vmax), varying concentrations of amodiaquine are used, and the initial rates of metabolite formation are measured.[14]

In Vivo Efficacy in Animal Models

Objective: To assess the in vivo efficacy of N-Desethyl amodiaquine against pathogenic challenges.

Methodology (Example: Anthrax Toxin Challenge):

  • Animal Model: Male Sprague-Dawley rats are used.[10]

  • Toxin Challenge: Animals are injected intravenously with a lethal dose of anthrax toxin (Lethal Factor + Protective Antigen).[10]

  • Drug Administration: N-Desethyl amodiaquine is co-injected intravenously at various doses (e.g., 1.5, 3.0, or 6.0 mg/kg).[10]

  • Monitoring: The animals are monitored for clinical signs of illness and survival over a period of 14 days.[10]

  • Endpoint: The primary endpoint is the survival rate in the drug-treated groups compared to the control group.

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of Amodiaquine

The primary metabolic pathway of amodiaquine involves its conversion to the active metabolite N-Desethyl amodiaquine, which is then further metabolized.

G Amodiaquine Amodiaquine DEAQ N-Desethyl amodiaquine (DEAQ) Amodiaquine->DEAQ CYP2C8 (Major) CYP1A1, 3A4 (Minor) bisDEAQ N-bis-desethyl-amodiaquine (Inactive) DEAQ->bisDEAQ Unknown Route OtherMetabolites Other Metabolites DEAQ->OtherMetabolites CYP1A1

Caption: Metabolic conversion of amodiaquine to its metabolites.

Signaling Pathway in Hepatotoxicity

Studies have indicated that N-Desethyl amodiaquine can induce apoptosis in hepatic cells through the activation of MAPK signaling pathways.[18][19]

G DEAQ N-Desethyl amodiaquine (DEAQ) MAPK_pathway MAPK Signaling Pathways DEAQ->MAPK_pathway Activates JNK JNK MAPK_pathway->JNK Phosphorylation ERK12 ERK1/2 MAPK_pathway->ERK12 Phosphorylation p38 p38 MAPK_pathway->p38 Phosphorylation Apoptosis Apoptosis in Hepatic Cells JNK->Apoptosis ERK12->Apoptosis p38->Apoptosis

Caption: DEAQ-induced apoptosis via MAPK signaling in hepatic cells.

Experimental Workflow for In Vitro Drug Susceptibility

The following diagram illustrates a typical workflow for assessing the in vitro susceptibility of P. falciparum to N-Desethyl amodiaquine.

G start Start culture Culture P. falciparum in erythrocytes start->culture incubate Incubate parasites with DEAQ (72h) culture->incubate prepare_drug Prepare serial dilutions of DEAQ prepare_drug->incubate assess_growth Assess parasite growth ([3H]-hypoxanthine) incubate->assess_growth analyze Calculate IC50 (Dose-response curve) assess_growth->analyze end End analyze->end

Caption: Workflow for in vitro anti-plasmodial drug testing.

Conclusion

This compound is a pharmacologically significant molecule, serving as the primary effector of amodiaquine's therapeutic actions. Its potent anti-plasmodial activity, coupled with a long half-life, makes it a cornerstone in the treatment of malaria. Furthermore, its interactions with host enzymes like Cathepsin B open avenues for exploring its utility against a broader range of infectious diseases. Understanding its metabolic pathways and potential for cytotoxicity, particularly through MAPK signaling, is critical for optimizing its clinical use and for the development of safer, more effective derivatives. This guide provides a foundational resource for professionals engaged in the study and development of this important therapeutic agent.

References

In Vitro Activity of N-Desethylamodiaquine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethylamodiaquine (DEAQ), the primary and biologically active metabolite of the antimalarial drug amodiaquine, plays a crucial role in the therapeutic efficacy against Plasmodium falciparum. This technical guide provides an in-depth overview of the in vitro activity of N-Desethylamodiaquine dihydrochloride, consolidating key data on its antimalarial potency and cytotoxicity. Detailed experimental protocols for the assessment of its in vitro activity are provided, alongside visualizations of its metabolic pathway, mechanism of action, and cytotoxicity-related signaling pathways to support further research and development in antimalarial drug discovery.

In Vitro Antimalarial Activity

N-Desethylamodiaquine exhibits potent in vitro activity against various strains of Plasmodium falciparum, including those with resistance to other antimalarial agents like chloroquine. The 50% inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies. A summary of these findings is presented in Table 1. Notably, the mean in vitro activity of desethylamodiaquine has been reported to be approximately 3.5 times lower than that of its parent compound, amodiaquine.[1][2][3] A significant correlation has been observed between the IC50 values of N-desethylamodiaquine and chloroquine, suggesting a potential for cross-resistance.[1][2]

P. falciparum Strain IC50 (nM) Reference
3D725[4]
V1/S97[4]
Field Isolates (Thailand)67.5 (mean)[1][2][3]

Table 1: In Vitro Antimalarial Activity of N-Desethylamodiaquine against P. falciparum Strains

Cytotoxicity Profile

While effective against malaria parasites, it is crucial to assess the cytotoxic potential of N-Desethylamodiaquine in host cells to determine its therapeutic index. Studies have investigated its effects on hepatic cell lines, as the liver is the primary site of amodiaquine metabolism. The IC50 value for cytotoxicity in HepG2 cells is presented in Table 2. Research indicates that N-desethylamodiaquine is slightly more toxic to HepG2 cells than its parent compound, amodiaquine.[5]

Cell Line IC50 (µM) Exposure Time Reference
HepG215.048 hours[5]

Table 2: In Vitro Cytotoxicity of N-Desethylamodiaquine

Metabolic Pathway of Amodiaquine to N-Desethylamodiaquine

Amodiaquine is rapidly and extensively metabolized in the liver to its active form, N-desethylamodiaquine.[6] This biotransformation is primarily mediated by the cytochrome P450 enzyme, CYP2C8.[7][8][9] The resulting N-desethylamodiaquine is responsible for most of the observed antimalarial activity due to its longer elimination half-life compared to the parent drug.[6][10]

Metabolic Pathway of Amodiaquine Amodiaquine Amodiaquine DEAQ N-Desethylamodiaquine (Active Metabolite) Amodiaquine->DEAQ N-de-ethylation CYP2C8 CYP2C8 (Liver) CYP2C8->Amodiaquine

Caption: Metabolic conversion of amodiaquine to N-desethylamodiaquine.

Mechanism of Antimalarial Action

The primary mechanism of action for N-Desethylamodiaquine, similar to other 4-aminoquinolines like chloroquine, involves the inhibition of hemozoin formation within the malaria parasite.[11] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. N-Desethylamodiaquine is thought to interfere with this polymerization process, leading to an accumulation of toxic free heme, which ultimately results in parasite death.[11]

Mechanism of Action cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase ParasiteDeath Parasite Death Heme->ParasiteDeath DEAQ N-Desethylamodiaquine DEAQ->Heme Inhibits Polymerization

Caption: Inhibition of hemozoin formation by N-Desethylamodiaquine.

Signaling Pathway in Cytotoxicity

In hepatic cells, N-Desethylamodiaquine has been shown to induce apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] Specifically, treatment with N-desethylamodiaquine leads to the phosphorylation of JNK, ERK1/2, and p38, key components of the MAPK cascade, which in turn triggers the apoptotic process.[4][5]

Cytotoxicity Signaling Pathway DEAQ N-Desethylamodiaquine MAPK_Pathway MAPK Signaling Pathway DEAQ->MAPK_Pathway JNK Phosphorylation of JNK MAPK_Pathway->JNK ERK Phosphorylation of ERK1/2 MAPK_Pathway->ERK p38 Phosphorylation of p38 MAPK_Pathway->p38 Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis p38->Apoptosis

Caption: MAPK signaling pathway in N-Desethylamodiaquine-induced apoptosis.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: Inhibition of Schizont Maturation

This assay determines the concentration of an antimalarial drug that inhibits the maturation of the parasite from the ring stage to the schizont stage by 50% (IC50).

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with appropriate supplements)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • N-Desethylamodiaquine dihydrochloride stock solution

  • Giemsa stain

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Prepare serial dilutions of N-Desethylamodiaquine dihydrochloride in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

  • Prepare a parasite suspension with a starting parasitemia of 0.5% at a 2% hematocrit.

  • Add the parasite suspension to each well of the 96-well plate.

  • Incubate the plate for 24-48 hours at 37°C in the specified gas mixture.

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa and examine under a microscope.

  • Count the number of schizonts per 200 asexual parasites for each drug concentration and the control.

  • Calculate the percentage of schizont maturation inhibition for each concentration relative to the drug-free control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N-Desethylamodiaquine dihydrochloride stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of N-Desethylamodiaquine dihydrochloride in complete culture medium and add to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

References

N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide to DMSO Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of N-Desethyl amodiaquine dihydrochloride in dimethyl sulfoxide (DMSO). N-Desethyl amodiaquine is the primary and biologically active metabolite of the antimalarial drug amodiaquine. A thorough understanding of its solubility characteristics is crucial for in vitro assay development, formulation studies, and overall drug discovery and development processes.

Core Chemical Properties

This compound is a synthetic compound, appearing as a light yellow to yellow solid. It is the dihydrochloride salt of N-Desethyl amodiaquine.

PropertyValueSource(s)
Molecular Formula C18H18ClN3O · 2HCl[1][2][3]
Molecular Weight 400.73 g/mol [2]
CAS Number 79049-30-2[1][2][4]
Appearance Light yellow to yellow solid[4]
Storage Temperature -20°C[3][4]

Quantitative Solubility in DMSO

The solubility of this compound in DMSO has been determined quantitatively. It is important to note that the use of fresh, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5]

SolventSolubility (mg/mL)Molar Equivalent (mM)Conditions
DMSO 62.5155.97Ultrasonic assistance may be required.

Data sourced from MedChemExpress product datasheet.[5]

For practical laboratory applications, stock solutions are often prepared at lower concentrations. Several suppliers offer pre-made 10 mM solutions of this compound in DMSO.[6][7]

Metabolic Pathway of Amodiaquine to N-Desethyl Amodiaquine

N-Desethyl amodiaquine is formed from its parent drug, amodiaquine, primarily through hepatic metabolism. The cytochrome P450 enzyme CYP2C8 is the main isoform responsible for this N-desethylation reaction.[8][9][10][11] This metabolic conversion is a critical step, as N-Desethyl amodiaquine is responsible for most of the antimalarial activity observed after the administration of amodiaquine.[9]

G Amodiaquine Amodiaquine N_Desethyl_amodiaquine N-Desethyl amodiaquine (Active Metabolite) Amodiaquine->N_Desethyl_amodiaquine N-desethylation CYP2C8 CYP2C8 CYP2C8->Amodiaquine

Caption: Metabolic conversion of Amodiaquine to its active metabolite.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining thermodynamic equilibrium solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid This compound to DMSO B Agitate at a constant temperature (e.g., 24-48 hours) until equilibrium is reached A->B C Separate undissolved solid (centrifugation or filtration) B->C D Quantify the concentration of the supernatant (e.g., by HPLC-UV) C->D

Caption: Workflow for the shake-flask solubility protocol.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24 to 48 hours) to allow the solution to reach equilibrium.

  • Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer, though the principle can be adapted for solubility determination in pure DMSO. A common approach is the direct UV or nephelometric assay.[12]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Create a series of dilutions from the stock solution in a microtiter plate.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[12]

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, allowing for the determination of the concentration at which the compound is no longer fully dissolved.[12]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. The absorbance of the filtrate is then measured with a UV spectrophotometer to determine the concentration of the dissolved compound.[12]

G A Prepare concentrated DMSO stock solution B Serially dilute in a microtiter plate A->B C Incubate at a constant temperature B->C D Measure for precipitation C->D E Nephelometry (light scattering) D->E Method 1 F Direct UV (after filtration) D->F Method 2

Caption: High-throughput kinetic solubility workflow.

Conclusion

This compound exhibits high solubility in DMSO, with a reported value of 62.5 mg/mL. For researchers and drug development professionals, this property is advantageous for the preparation of concentrated stock solutions for in vitro studies. It is essential to use high-quality, anhydrous DMSO and appropriate techniques, such as sonication, to ensure complete dissolution. The provided metabolic pathway and experimental protocols offer a comprehensive resource for the effective use and characterization of this important antimalarial metabolite.

References

Methodological & Application

Application Notes & Protocols for the Quantification of N-Desethyl Amodiaquine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Desethyl amodiaquine, the primary active metabolite of the antimalarial drug amodiaquine, in human plasma. The methodologies outlined are principally based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.

Introduction

Amodiaquine (AQ) is an antimalarial agent that is extensively metabolized in the liver to its pharmacologically active metabolite, N-Desethyl amodiaquine (DEAQ).[1][2] DEAQ is responsible for most of the observed antimalarial activity and has a significantly longer elimination half-life than the parent drug.[2] Therefore, accurate quantification of DEAQ in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, therapeutic drug monitoring, and drug development programs. The methods detailed below are robust, sensitive, and have been successfully applied in clinical and research settings.

Metabolic Pathway of Amodiaquine to N-Desethyl Amodiaquine

Amodiaquine is rapidly and extensively converted to N-Desethyl amodiaquine in the liver. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2C8.[1][3][4][5][6] Understanding this pathway is essential for interpreting pharmacokinetic data and for predicting potential drug-drug interactions.

metabolic_pathway Amodiaquine Amodiaquine DEAQ N-Desethyl amodiaquine (Active Metabolite) Amodiaquine->DEAQ N-de-ethylation CYP2C8 CYP2C8 Enzyme (Liver) CYP2C8->Amodiaquine experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (SPE, SLE, or PP) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

References

Application Notes and Protocols for Utilizing N-Desethyl Amodiaquine as a CYP2C8 Probe Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C8 (CYP2C8) is a crucial enzyme in the metabolism of numerous clinically important drugs. Understanding the potential of new chemical entities (NCEs) to inhibit or induce CYP2C8 is a regulatory requirement and a critical step in drug development to prevent adverse drug-drug interactions (DDIs). Amodiaquine (AQ), an antimalarial drug, undergoes N-desethylation to its primary metabolite, N-desethylamodiaquine (DEAQ), a reaction predominantly and specifically catalyzed by CYP2C8.[1][2][3] This specificity, coupled with high affinity and turnover, makes the formation of DEAQ an excellent in vitro marker for CYP2C8 activity.[1][2] These application notes provide detailed protocols for using the N-desethylation of amodiaquine as a probe reaction for CYP2C8, enabling the characterization of NCEs as potential inhibitors of this key enzyme.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Amodiaquine N-desethylation

This table summarizes the kinetic constants for the conversion of amodiaquine to N-desethylamodiaquine, providing a baseline for CYP2C8 activity.

SystemKm (μM)Vmax (pmol/min/pmol CYP2C8)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, μl/min/mg)Reference
Recombinant CYP2C81.22.6--[1][2][3]
Human Liver Microsomes (HLM)2.4-1462-[1][2][3]
Human Liver Microsomes (HLM)13.3 ± 1.9-1609 ± 73120.6[4]
Recombinant CYP2C81.28 ± 0.052.41 ± 0.02--[5][6]
Table 2: Inhibition of Amodiaquine N-desethylation by Quercetin

Quercetin is a known competitive inhibitor of CYP2C8 and can be used as a positive control in inhibition assays.

SystemInhibitorKi (μM)Type of InhibitionReference
Recombinant CYP2C8Quercetin1.96Competitive[1][2][3]
Human Liver Microsomes (HLM)Quercetin1.56Competitive[1][2][3]
Recombinant CYP2C8Quercetin2.07 ± 0.23Competitive[6]

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of Amodiaquine N-desethylation in Human Liver Microsomes (HLM)

This protocol outlines the procedure to determine the Km and Vmax for the formation of N-desethylamodiaquine from amodiaquine in HLM.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Amodiaquine dihydrochloride hydrate

  • N-desethylamodiaquine (as a reference standard)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of amodiaquine in water.

    • Prepare working solutions of amodiaquine by diluting the stock solution in potassium phosphate buffer to achieve a final concentration range of 0.5 to 100 μM in the incubation mixture.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension (final protein concentration 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

    • Add the amodiaquine working solution to the HLM suspension and pre-incubate for 3-5 minutes at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 μL.

    • Incubate for a predetermined linear time (e.g., 10-30 minutes) at 37°C in a shaking water bath.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of N-desethylamodiaquine using a validated LC-MS/MS method.

    • Quantify the amount of N-desethylamodiaquine formed by comparing the peak area to a standard curve of the reference standard.

  • Data Analysis:

    • Calculate the velocity of the reaction (pmol of DEAQ formed/min/mg of HLM protein).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol 2: In Vitro Inhibition of CYP2C8 using Amodiaquine as a Probe Substrate

This protocol describes how to assess the inhibitory potential of a test compound on CYP2C8 activity by measuring the reduction in N-desethylamodiaquine formation.

Materials:

  • Same as Protocol 1

  • Test compound (NCE)

  • Positive control inhibitor (e.g., Quercetin)

  • Vehicle for dissolving the test compound and positive control (e.g., DMSO, methanol)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in a suitable vehicle.

    • Prepare serial dilutions of the test compound and positive control. The final concentration of the vehicle in the incubation should be low (e.g., <1%) and consistent across all incubations.

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, with the following modification:

    • After pre-warming the HLM, add the test compound or positive control at various concentrations and pre-incubate for 5-10 minutes at 37°C before adding the substrate (amodiaquine). A vehicle control (containing the same concentration of the vehicle as the test compound incubations) should be run in parallel.

    • The amodiaquine concentration should be approximately its Km value to ensure sensitivity to competitive inhibitors.

  • Sample Processing and Analysis:

    • Follow the sample processing and LC-MS/MS analysis steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, the experiment should be repeated with multiple concentrations of amodiaquine and the test compound. The data can then be analyzed using graphical methods such as a Dixon plot or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive).

Visualizations

CYP2C8_Metabolism_of_Amodiaquine Amodiaquine Amodiaquine DEAQ N-Desethyl amodiaquine Amodiaquine->DEAQ N-desethylation CYP2C8 CYP2C8 CYP2C8->Amodiaquine Catalyzes

Caption: Metabolic conversion of Amodiaquine to N-desethylamodiaquine by CYP2C8.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents: HLM, Buffer, NADPH, Amodiaquine, Inhibitor Preincubation Pre-incubate HLM with Inhibitor/Vehicle Reagents->Preincubation AddSubstrate Add Amodiaquine Preincubation->AddSubstrate StartReaction Initiate with NADPH AddSubstrate->StartReaction Incubate Incubate for linear time StartReaction->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Calculate % Inhibition and IC50/Ki Analyze->Data

Caption: Workflow for in vitro CYP2C8 inhibition assay.

Discussion and Considerations

  • Specificity: The N-desethylation of amodiaquine is highly specific to CYP2C8, making it a reliable probe for this enzyme's activity in complex systems like HLM.[1]

  • Genetic Variants: It is important to consider that genetic polymorphisms in the CYP2C8 gene can affect enzyme activity and thus the metabolism of amodiaquine.[7] Using pooled HLM from multiple donors can help to average out the effects of individual genotypes.

  • In Vivo Considerations: While an excellent in vitro probe, the use of amodiaquine as an in vivo probe for CYP2C8 has limitations due to its potential for idiosyncratic toxicity and the long half-life of its metabolite, DEAQ.[4][8] For clinical DDI studies, regulatory agencies like the FDA recommend other substrates such as repaglinide.[9][10]

  • Bioactivation: Both amodiaquine and N-desethylamodiaquine can be further metabolized to reactive intermediates by multiple CYP enzymes, including CYP2C8, CYP3A4, CYP2C9, and CYP2D6.[4][11] This is a consideration in toxicity assessments but does not detract from the utility of DEAQ formation as a specific marker of CYP2C8's initial metabolic step.

  • Inhibitor Characteristics: When evaluating a test compound, it is crucial to determine if it is a time-dependent inhibitor of CYP2C8, which would require a modified pre-incubation protocol with NADPH.

By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize the N-desethylation of amodiaquine as a robust and sensitive in vitro tool to characterize the CYP2C8 inhibition potential of new drug candidates.

References

Application Notes and Protocols: N-Desethyl Amodiaquine Dihydrochloride in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl amodiaquine (DEAQ) is the principal and biologically active metabolite of the antimalarial drug amodiaquine (AQ).[1][2] In the field of metabolomics, the precise quantification of DEAQ is crucial for understanding the pharmacokinetics, efficacy, and potential toxicity of its parent drug. Amodiaquine is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[3][4] Due to its longer half-life compared to amodiaquine, DEAQ is considered to be responsible for most of the antimalarial activity.[1][5] These application notes provide detailed protocols for the quantification of N-Desethyl amodiaquine dihydrochloride in biological samples, a key aspect of targeted metabolomics in drug development and clinical research.

Metabolic Pathway of Amodiaquine

Amodiaquine undergoes extensive metabolism, primarily to its active metabolite N-desethylamodiaquine. This biotransformation is a critical step in its mechanism of action and a key focus in metabolomics studies of the drug.

cluster_liver Liver (Hepatic Metabolism) cluster_extrahepatic Extra-hepatic Tissues Amodiaquine Amodiaquine (AQ) DEAQ N-Desethyl amodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ CYP2C8 M2 Unknown Metabolite (M2) Amodiaquine->M2 CYP1A1, CYP1B1 bis_DEAQ N-bis-desethyl-amodiaquine (Minor Metabolite) DEAQ->bis_DEAQ hydroxy_DEAQ 2-hydroxy-desethylamodiaquine (Minor Metabolite) DEAQ->hydroxy_DEAQ

Fig. 1: Metabolic conversion of Amodiaquine.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of N-Desethyl amodiaquine (DEAQ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique in metabolomics.

Table 1: LC-MS/MS Method Parameters for DEAQ Quantification

ParameterValueReference
Chromatographic Column Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm)[6][7]
Hypersil Gold (100 mm × 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile: 20 mM Ammonium formate with 0.5% formic acid (15:85, v/v)[6]
Acetonitrile: 2.0 mM Ammonium formate (pH 2.5) (80:20, v/v)[8]
Flow Rate 700 µL/min[6]
Mass Spectrometry Mode Electrospray Ionization (ESI), Positive[9]
Precursor Ion (m/z) 328[10][11]
Product Ion (m/z) 283[10][11]

Table 2: Calibration and Quality Control Concentrations for DEAQ in Human Plasma

Sample TypeConcentration Range (ng/mL)Reference
Calibration Curve 3.13 - 1570[6]
1.50 - 180[8][12]
1.41 - 610[7]
0.523 - 253.855[9]
Quality Control (QC) - Low 4.64[7]
Quality Control (QC) - Medium 56.4[7]
Quality Control (QC) - High 524[7]

Experimental Protocols

Protocol 1: Quantification of N-Desethyl Amodiaquine in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted from a validated method for the quantification of amodiaquine and its active metabolite in capillary blood collected on filter paper.[6]

1. Materials and Reagents:

  • This compound reference standard

  • N-Desethyl amodiaquine-d5 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Dried blood spot (DBS) cards

  • 3.2 mm puncher

  • 96-well plates

2. Sample Preparation Workflow

start Start: Collect Capillary Blood on DBS Card punch Punch five 3.2 mm discs from DBS (approx. 15 µL blood) start->punch extract Add 200 µL Extraction Solution (0.5% formic acid in water:acetonitrile (50:50, v/v) with internal standard) punch->extract mix1 Mix on plate shaker (1000 rpm, 10 min) extract->mix1 centrifuge1 Centrifuge (1100 x g, 2 min) mix1->centrifuge1 add_acetonitrile Add 200 µL Acetonitrile centrifuge1->add_acetonitrile mix2 Mix on plate shaker (1000 rpm, 2 min) add_acetonitrile->mix2 centrifuge2 Centrifuge (1100 x g, 2 min) mix2->centrifuge2 phospholipid_removal Load 250 µL of supernatant onto Phree Phospholipid Removal Plate centrifuge2->phospholipid_removal collect Collect eluate for LC-MS/MS analysis phospholipid_removal->collect end End: LC-MS/MS Analysis collect->end

Fig. 2: DBS sample preparation workflow.

3. LC-MS/MS Analysis:

  • LC System: Dionex Ultimate 3000 or equivalent.[6]

  • Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[6]

  • Mobile Phase: Isocratic elution with 15% acetonitrile and 85% 20 mM ammonium formate with 0.5% formic acid.[6]

  • Flow Rate: 700 µL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization in positive mode.[6][9]

  • MRM Transitions: Monitor the transition for DEAQ (e.g., m/z 328 → 283) and its internal standard.[10][11]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Quantify DEAQ concentrations in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of N-Desethyl Amodiaquine in Human Plasma by LC-MS/MS

This protocol is based on a high-throughput method using supported liquid extraction.[7]

1. Materials and Reagents:

  • This compound reference standard

  • N-Desethyl amodiaquine-d5 (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Supported Liquid Extraction (SLE+) plate

2. Sample Preparation Workflow

start Start: 100 µL Plasma Sample add_is Add Internal Standard (N-Desethyl amodiaquine-d5) start->add_is load_sle Load sample onto SLE+ plate add_is->load_sle wait Wait for 5 minutes for sample to absorb load_sle->wait elute Elute with appropriate organic solvent wait->elute evaporate Evaporate eluate to dryness elute->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute end End: LC-MS/MS Analysis reconstitute->end

Fig. 3: Plasma sample preparation workflow.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[7]

  • Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) (15:85, v/v).[7]

  • Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring.

  • MRM Transitions: Monitor the precursor to product ion transition for DEAQ and its deuterated internal standard.

4. Data Analysis:

  • Similar to the DBS protocol, generate a calibration curve and use it to determine the concentration of DEAQ in the plasma samples.

Applications in Metabolomics Research

The quantification of this compound is a critical component of several areas of metabolomics research:

  • Pharmacometabolomics: Associating DEAQ concentrations with treatment outcomes and adverse effects to personalize drug therapy.

  • Drug Metabolism Studies: Elucidating the metabolic pathways of amodiaquine and identifying factors that influence its conversion to DEAQ, such as genetic polymorphisms in CYP2C8.[13]

  • Toxicometabolomics: Investigating the link between high DEAQ exposure and the risk of adverse drug reactions.

  • Clinical Trials: Monitoring drug exposure and adherence in patients receiving amodiaquine-based therapies.

By providing robust and validated methods for the quantification of this key metabolite, these protocols serve as a foundation for more extensive metabolomics investigations into the effects of amodiaquine and its metabolites on the human metabolome.

References

Application of N-Desethyl Amodiaquine-d5 Dihydrochloride as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Desethyl amodiaquine-d5 dihydrochloride is the deuterated stable isotope-labeled analog of N-desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine.[1][2] Due to its chemical stability and distinct mass, it serves as an ideal internal standard for the quantification of amodiaquine and N-desethylamodiaquine in various biological matrices.[3][4] This application note details the use of N-desethyl amodiaquine-d5 dihydrochloride in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common technique in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] The use of a stable isotope-labeled internal standard like N-desethyl amodiaquine-d5 is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.[3]

Key Properties and Applications

N-Desethyl amodiaquine-d5 dihydrochloride is utilized as a reference standard in analytical methods for the determination of amodiaquine and its metabolites.[5] Its primary application is as an internal standard in LC-MS/MS assays to ensure reliable quantification in biological samples such as plasma and dried blood spots (DBS).[6][7]

Chemical Information:

PropertyValue
IUPAC Name 4-((7-chloroquinolin-4-yl)amino)-2-(((ethyl-d5)amino)methyl)phenol, hydrochloride (1:2)[3]
Synonyms Monodesethylamodiaquine-d5 Dihydrochloride; Desethylamodiaquine-d5 Dihydrochloride[3]
Molecular Formula C20H22D5Cl2N3O[5]
Molecular Weight 400.86 g/mol [5]
Purity >95%[8]
Solubility Soluble in water, DMSO, and methanol.[5][9]
Storage -20°C to -80°C[1][8]

Experimental Workflow for Quantification of Amodiaquine and N-Desethylamodiaquine

The general workflow for quantifying amodiaquine and its metabolite N-desethylamodiaquine in biological samples using N-desethyl amodiaquine-d5 dihydrochloride as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/DBS) Spike Spike with Internal Standard (N-Desethyl amodiaquine-d5) Sample->Spike Extraction Extraction (SLE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Integration MS->Data Calc Concentration Calculation (Analyte/IS Ratio) Data->Calc

Fig. 1: General workflow for bioanalytical quantification.

Protocol: Quantification of Amodiaquine and N-Desethylamodiaquine in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of amodiaquine and N-desethylamodiaquine in human plasma using N-desethyl amodiaquine-d5 dihydrochloride as an internal standard.

1. Materials and Reagents

  • Amodiaquine and N-desethylamodiaquine reference standards

  • N-Desethyl amodiaquine-d5 dihydrochloride and Amodiaquine-d10 (as internal standards)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)[10]

  • Methanol (HPLC grade)[10]

  • Formic acid[6]

  • Ammonium formate[6]

  • Water (deionized)

  • Methyl tertiary butyl ether (for liquid-liquid extraction)[10]

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately dissolve amodiaquine, N-desethylamodiaquine, and their deuterated internal standards in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% to 1% formic acid.[6][7] Store stock solutions at -80°C.[6][7]

  • Working Solutions: Prepare working solutions by diluting the stock solutions in a 50:50 (v/v) acetonitrile-water mixture to create calibration curve standards and quality control (QC) samples.[6][7]

3. Sample Preparation (Supported Liquid Extraction - SLE)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 96-well plate.[6][11]

  • Add the internal standard working solution (containing N-desethyl amodiaquine-d5 and amodiaquine-d10).

  • Load the samples onto a supported liquid extraction (SLE+) plate and apply a vacuum.

  • Elute the analytes with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]

4. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of amodiaquine and N-desethylamodiaquine.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm[6][7][11]
Mobile Phase A: 20 mM Ammonium formate with 1% formic acid in water[6][11]B: Acetonitrile[6][11]
Gradient Isocratic or gradient elution, for example, 15% B for 2.2 min, followed by a wash with 85% B.[7]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 2 - 10 µL[7]
MS System Triple quadrupole mass spectrometer[7]
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Ion Spray Voltage 5500 V[7]
Temperature 650°C[7]

5. Mass Spectrometry Transitions (SRM)

Quantification is performed using selected reaction monitoring (SRM) of the following precursor to product ion transitions:[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amodiaquine356.4283.2
Amodiaquine-d10 (IS)366.3283.3
N-Desethylamodiaquine328.2283.1
N-Desethylamodiaquine-d5 (IS) 333.3 283.2

Quantitative Data Summary

The following table presents a summary of quantitative data from a validated bioanalytical method for amodiaquine and N-desethylamodiaquine in plasma.

ParameterAmodiaquineN-Desethylamodiaquine
Lower Limit of Quantification (LLOQ) 1.08 ng/mL[6][11]1.41 ng/mL[6][11]
Linearity Range 1.08 - 250 ng/mL1.41 - 500 ng/mL
Intra-batch Precision (%CV) < 15%[6][11]< 15%[6][11]
Inter-batch Precision (%CV) < 15%[6][11]< 15%[6][11]
Absolute Recovery 66% - 76%[6][11]66% - 76%[6][11]
Internal Standard Recovery 73% - 85%73% - 85%

Logical Relationship for Accurate Quantification

The accurate quantification of the analyte relies on the consistent ratio of the analyte's response to the internal standard's response across all samples, including calibration standards, quality controls, and unknown samples.

logic Analyte Analyte Response (e.g., N-Desethylamodiaquine) Ratio Calculate Response Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Response (N-Desethylamodiaquine-d5) IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve Quant Quantify Unknown Concentration CalCurve->Quant

Fig. 2: Logic for internal standard-based quantification.

Conclusion

N-Desethyl amodiaquine-d5 dihydrochloride is an essential tool for the accurate and precise quantification of amodiaquine and its active metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods minimizes the impact of sample variability and instrument fluctuations, leading to reliable data for pharmacokinetic and other clinical studies. The detailed protocol and performance data provided here serve as a comprehensive guide for researchers and drug development professionals implementing this analytical approach.

References

Application Notes and Protocols: High-Throughput Screening with N-Desethyl amodiaquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl amodiaquine (DEAQ) is the primary, biologically active metabolite of the antimalarial drug amodiaquine.[1][2] Amodiaquine undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ, which is responsible for most of the observed antimalarial activity.[2][3] The prolonged half-life of DEAQ makes it a key molecule in the sustained therapeutic effect against Plasmodium falciparum and other parasites.[4] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays involving N-Desethyl amodiaquine, focusing on its quantification, metabolic pathway, and its application in screening for novel therapeutic agents.

Mechanism of Action

N-Desethyl amodiaquine exerts its antimalarial effect primarily by interfering with the detoxification of heme within the Plasmodium parasite.[5] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[5] DEAQ is believed to inhibit the polymerization of this heme into hemozoin, leading to the accumulation of the toxic heme and subsequent parasite death.[5] This mechanism is similar to that of other 4-aminoquinoline drugs like chloroquine.[5] Additionally, it has been suggested that amodiaquine and its metabolite may disrupt the parasite's DNA and RNA synthesis.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for N-Desethyl amodiaquine, providing essential data for assay development and interpretation.

Table 1: In Vitro Inhibitory Concentrations of N-Desethyl amodiaquine

Target Organism/Cell LineStrain/ConditionIC50Reference
Plasmodium falciparumV1/S97 nM[1][6]
Plasmodium falciparum3D725 nM[1][6]
Ebola VirusHuh 7 cells2.8 µM[6]
Ebola VirusVero E6 cells11 µM[6]

Table 2: Kinetic Parameters for the Formation of N-Desethyl amodiaquine

Enzyme/SystemParameterValueReference
Recombinant CYP2C8Km1.2 µM[3][7]
Recombinant CYP2C8Vmax2.6 pmol/min/pmol CYP2C8[3][7]
Human Liver Microsomes (HLMs)Km2.4 µM[3][7]
Human Liver Microsomes (HLMs)Vmax1462 pmol/min/mg protein[3][7]

Table 3: High-Throughput Quantification Parameters for N-Desethyl amodiaquine

Analytical MethodMatrixLower Limit of Quantification (LLOQ)Calibration RangeReference
LC-MS/MSPlasma1.41 ng/mL1.41 - 610 ng/mL[4]
HILIC-MS/MSHuman Liver Microsomes10 nM10 - 1500 nM[8]

Signaling and Metabolic Pathways

The metabolic conversion of amodiaquine to its active form, N-Desethyl amodiaquine, is a critical step in its therapeutic action. This pathway is primarily mediated by the hepatic enzyme CYP2C8.

metabolic_pathway Amodiaquine Amodiaquine DEAQ N-Desethyl amodiaquine (Active Metabolite) Amodiaquine->DEAQ N-desethylation Further_Metabolism Further Metabolism (e.g., N-bis-desethyl-amodiaquine) DEAQ->Further_Metabolism CYP2C8 CYP2C8 (Primary Enzyme) CYP2C8->Amodiaquine hts_workflow_cyp2c8 cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Dispense Test Compounds and Controls (e.g., Quercetin) to 384-well plate. r1 Add Microsomes/CYP2C8 and Amodiaquine. p1->r1 r2 Pre-incubate at 37°C. r1->r2 r3 Initiate reaction by adding NADPH regenerating system. r2->r3 r4 Incubate at 37°C. r3->r4 a1 Stop reaction with Acetonitrile + Internal Standard. r4->a1 a2 Centrifuge to pellet protein. a1->a2 a3 Transfer supernatant for LC-MS/MS analysis. a2->a3 a4 Quantify N-Desethyl amodiaquine. a3->a4 hts_workflow_synergy cluster_plating Compound and Cell Plating cluster_incubation Parasite Culture cluster_readout Assay Readout p1 Dispense Test Compounds and Controls to 384-well plate. p2 Add N-Desethyl amodiaquine (at EC20 concentration). p1->p2 p3 Add P. falciparum-infected RBCs. p2->p3 i1 Incubate for 72 hours under standard parasite culture conditions. p3->i1 r1 Lyse cells and add SYBR Green I dye. i1->r1 r2 Incubate in the dark. r1->r2 r3 Read fluorescence on a plate reader. r2->r3

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies Using N-desethylamodiaquine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amodiaquine (AQ), an antimalarial drug, undergoes extensive metabolism in humans, with its principal metabolic pathway being the N-desethylation to form N-desethylamodiaquine (DEAQ). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C8.[1][2][3][4] The high affinity and specificity of this reaction make the formation of DEAQ an excellent in vitro marker for CYP2C8 activity.[1][2][3][4] These application notes provide detailed protocols for utilizing the N-desethylation of amodiaquine as a probe for CYP2C8 activity in human liver microsomes (HLMs) and recombinant enzyme systems. The protocols cover enzyme kinetics, inhibition studies, and analytical methods for the quantification of DEAQ.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Amodiaquine N-desethylation
SystemKm (µM)VmaxReference
Human Liver Microsomes (HLMs)2.41462 pmol/min/mg protein[1][2]
Recombinant CYP2C81.22.6 pmol/min/pmol CYP2C8[1][2]
Recombinant CYP2C81.28 ± 0.052.41 ± 0.02 pmol/min/pmol CYP2C8[5]
Table 2: Inhibition of Amodiaquine N-desethylation
InhibitorSystemKi (µM)Inhibition TypeReference
QuercetinHuman Liver Microsomes (HLMs)1.56Competitive[1][2]
QuercetinRecombinant CYP2C81.96Competitive[1][2]

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of Amodiaquine N-desethylation

Objective: To determine the Km and Vmax for the formation of N-desethylamodiaquine from amodiaquine in human liver microsomes or recombinant CYP2C8.

Materials:

  • Amodiaquine (substrate)

  • Human Liver Microsomes (HLMs) or recombinant human CYP2C8

  • NADPH regenerating system (e.g., 1 mM NADP+, 3.3 mM glucose-6-phosphate, 1 U/ml glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • 3.3 mM MgCl₂

  • Acetonitrile (for reaction termination and protein precipitation)

  • Internal standard for analytical quantification (e.g., DEAQ-d₃)

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of amodiaquine in water.

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and either HLMs (final concentration ~0.1 mg/mL) or recombinant CYP2C8 (final concentration ~3 pmol/tube).[2]

    • Add varying concentrations of amodiaquine to the incubation mixtures. A typical concentration range is 0.5 µM to 70 µM.[2][5]

  • Pre-incubation:

    • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 1 mL.[5]

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined linear time (e.g., up to 30 minutes).[2] Linearity of metabolite formation with respect to time and protein concentration should be established in preliminary experiments.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the formation of N-desethylamodiaquine using a validated LC-MS/MS method (see Protocol 3).

  • Data Analysis:

    • Plot the rate of DEAQ formation (V) against the amodiaquine concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: In Vitro Inhibition of Amodiaquine N-desethylation

Objective: To determine the IC₅₀ and Kᵢ of a test compound for the inhibition of CYP2C8-mediated N-desethylamodiaquine formation.

Procedure:

  • Follow the same procedure as in Protocol 1, with the following modifications:

  • Inhibitor Addition:

    • Dissolve the test inhibitor in an appropriate solvent (e.g., methanol, DMSO). The final solvent concentration in the incubation should not exceed 1% (v/v) and a solvent control should be included.[5]

    • Add a range of inhibitor concentrations to the incubation mixtures containing a fixed concentration of amodiaquine (typically at or near the Km value).

    • For Kᵢ determination, perform experiments with multiple inhibitor concentrations at several amodiaquine concentrations.

  • Data Analysis:

    • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Kᵢ Determination: Analyze the data using graphical methods such as a Lineweaver-Burk plot or Dixon plot, or by non-linear regression analysis to determine the Kᵢ and the mechanism of inhibition.

Protocol 3: LC-MS/MS Method for Quantification of N-desethylamodiaquine

Objective: To quantify the concentration of N-desethylamodiaquine in in vitro incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (example): [6]

  • Column: BETASIL Silica-100 (50mm x 2.1mm, 5µm)

  • Mobile Phase: 85% acetonitrile containing 5mM ammonium acetate and 0.1% formic acid (isocratic)

  • Flow Rate: 220 µL/min

  • Injection Volume: Appropriate for the system sensitivity

  • Column Temperature: Ambient or controlled

Mass Spectrometric Conditions (example): [6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor → Product Ion Transitions:

    • N-desethylamodiaquine (DEAQ): m/z 328 → 283

    • Internal Standard (DEAQ-d₃): m/z 331 → 283

Sample Preparation: [6]

  • Terminate the in vitro reaction and precipitate protein with acetonitrile as described in Protocol 1.

  • After centrifugation, the supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

Quantification:

  • Construct a standard curve by spiking known concentrations of DEAQ into blank incubation matrix.

  • Quantify the DEAQ concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The linear range should be established, for example, between 10-1500 nM.[6]

Mandatory Visualizations

cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Sample Processing & Analysis A Amodiaquine Stock D Incubation Mixture A->D B HLMs or Recombinant CYP2C8 B->D C Buffer & Cofactors C->D E Pre-incubation (37°C, 5 min) D->E Prepare F Add NADPH (Initiate Reaction) E->F G Incubation (37°C, linear time) F->G H Terminate with Acetonitrile + IS G->H I Centrifuge H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K

Caption: Experimental workflow for in vitro amodiaquine metabolism.

Amodiaquine Amodiaquine DEAQ N-desethylamodiaquine (DEAQ) Amodiaquine->DEAQ CYP2C8 (Primary) Reactive_Metabolites Reactive Metabolites Amodiaquine->Reactive_Metabolites CYP2D6, CYP3A4 Other_Metabolites Further Metabolites (e.g., 2-hydroxyl-DEAQ) DEAQ->Other_Metabolites CYP Isoforms DEAQ->Reactive_Metabolites CYP2D6, CYP2C9, CYP3A4, CYP2C8, CYP2C19

Caption: Metabolic pathway of amodiaquine.

References

Troubleshooting & Optimization

Technical Support Center: N-Desethyl Amodiaquine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-desethyl amodiaquine (DEAQ), the primary active metabolite of amodiaquine, in human plasma samples.

Frequently Asked Questions (FAQs)

Q1: My N-desethyl amodiaquine concentrations are lower than expected. What are the potential causes related to sample stability?

A1: Lower than expected concentrations of N-desethyl amodiaquine can often be attributed to pre-analytical sample degradation. Key factors to consider are:

  • Improper Storage Temperature: DEAQ is sensitive to temperature. Exposure to room temperature for extended periods can lead to significant degradation.[1][2][3]

  • Incorrect Long-Term Storage: For long-term storage, plasma samples should be kept at -20°C or, ideally, -80°C to ensure stability.[1][2][3]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of DEAQ.[4][5][6] It is crucial to minimize the number of freeze-thaw cycles.

Q2: What are the recommended storage conditions for plasma samples intended for N-desethyl amodiaquine analysis?

A2: To ensure the integrity of your samples, adhere to the following storage guidelines:

  • Short-Term Storage: If analysis is not immediate, store plasma samples at 4°C for up to 14 days.[1][2][3] For periods longer than 24 hours, freezing is recommended.

  • Long-Term Storage: For storage exceeding 14 days, samples should be maintained at -20°C or -86°C.[1][2][3] Studies have demonstrated stability for at least 35 days at these temperatures.[1][2][3] One study confirmed stability for up to 90 days.[7]

  • At Room Temperature (22-25°C): DEAQ in plasma is only stable for approximately 24 hours at ambient temperature.[1][2][3][5]

Q3: How many freeze-thaw cycles are acceptable for plasma samples containing N-desethyl amodiaquine?

A3: It is best to minimize freeze-thaw cycles. Most studies indicate that N-desethyl amodiaquine is stable for up to three to five freeze-thaw cycles when stored at -20°C or -80°C between cycles.[4][5][6] To avoid repeated thawing of the entire sample, it is highly recommended to aliquot plasma into smaller volumes before the initial freezing.

Q4: Can I use whole blood for N-desethyl amodiaquine analysis, and what are the stability considerations?

A4: While plasma is the more common matrix, whole blood can be used. N-desethyl amodiaquine is stable in whole blood for up to 2 hours on melting ice.[7] For longer-term storage, it is stable at -86°C and 4°C for 35 days, and at -20°C and 22°C for 7 days.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Degradation during Sample Processing Ensure plasma is separated from whole blood within 2 hours of collection, preferably under refrigerated conditions.[7] Minimize the time samples are kept at room temperature during extraction.
Suboptimal Extraction Method A supported liquid extraction (SLE) or solid-phase extraction (SPE) is recommended for efficient removal of proteins and phospholipids, which can interfere with analysis.[6]
High Variability Between Replicates Inconsistent Sample Handling Standardize all pre-analytical steps, including centrifugation speed and time, and the duration of each step in the extraction process.
Multiple Freeze-Thaw Cycles Aliquot samples upon initial processing to avoid thawing the entire sample for each analysis.
Peak Tailing or Splitting in Chromatogram Poor Chromatographic Separation Optimize the mobile phase composition and gradient. A common mobile phase consists of acetonitrile and an ammonium formate buffer.[6][7]
Column Contamination Implement a washout gradient in the LC method to remove strongly retained compounds from the column after each run.[6]

Data Presentation

Table 1: Stability of N-Desethyl Amodiaquine in Human Plasma

Storage ConditionDurationStabilityReference(s)
Room Temperature (~22°C)1 dayStable[1][2][3]
Refrigerated (4°C)14 daysStable[1][2][3]
Frozen (-20°C)35 daysStable[1][2][3]
Frozen (-20°C)90 daysStable[5]
Frozen (-86°C)35 daysStable[1][2][3]
Freeze-Thaw Cycles (-20°C to RT)3 cyclesStable[5]
Freeze-Thaw Cycles (-80°C to RT)5 cyclesStable[6]

Note: "Stable" indicates that the mean concentration of the analyte remained within ±15% of the initial concentration.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing
  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Initial Storage: Place the collected whole blood samples on melting ice immediately and process within 2 hours.[7]

  • Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting: Dispense the plasma into pre-labeled cryovials in volumes suitable for single analyses to avoid freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -20°C or -80°C until analysis.

Protocol 2: Sample Extraction using Supported Liquid Extraction (SLE)

This protocol is adapted from a high-throughput method.[6]

  • Sample Preparation: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.

  • Dilution: Dilute 100 µL of the plasma sample with an appropriate buffer.

  • Loading: Load the diluted plasma onto a supported liquid extraction (SLE+) plate or cartridge.

  • Extraction: Allow the aqueous phase to absorb into the sorbent bed. Elute the N-desethyl amodiaquine with a suitable organic solvent (e.g., methyl tertiary butyl ether).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

G cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction (SLE) cluster_analysis Analysis A 1. Collect Whole Blood (EDTA tubes) B 2. Place on Ice Immediately A->B C 3. Centrifuge at 1500 x g for 10 min at 4°C B->C D 4. Aspirate Plasma Supernatant C->D E 5. Aliquot into Cryovials D->E F 6. Store at -80°C E->F G 7. Thaw & Vortex Plasma Aliquot F->G Begin Analysis H 8. Load onto SLE Cartridge G->H I 9. Elute with Organic Solvent H->I J 10. Evaporate to Dryness I->J K 11. Reconstitute in Mobile Phase J->K L 12. Inject into LC-MS/MS System K->L

Caption: Experimental workflow for N-desethyl amodiaquine analysis in plasma.

G cluster_good_practice Good Practices (Promote Integrity) Stability DEAQ Stability in Plasma Temp Temperature Degradation Degradation Temp->Degradation Higher temp increases degradation Time Duration of Storage Time->Degradation Longer duration increases degradation FT Freeze-Thaw Cycles FT->Degradation More cycles increase degradation Matrix Sample Matrix (Plasma vs. Whole Blood) Matrix->Stability Influences stability profile Handling Pre-analytical Handling Handling->Degradation Poor handling increases degradation Degradation->Stability Integrity Sample Integrity Integrity->Stability LowTemp Low Temperature Storage (-20°C to -80°C) LowTemp->Integrity MinTime Minimize Time at RT MinTime->Integrity Aliquoting Aliquoting to Avoid Thawing Aliquoting->Integrity ProperHandling Rapid Processing ProperHandling->Integrity

Caption: Factors influencing N-desethyl amodiaquine stability in plasma samples.

References

Technical Support Center: Troubleshooting Poor Peak Shape for N-Desethyl amodiaquine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-Desethyl amodiaquine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape, ensuring accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for a basic compound like N-Desethyl amodiaquine?

Poor peak shape for basic compounds such as N-Desethyl amodiaquine is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. These interactions can lead to peak tailing. Other common causes include improper mobile phase pH, column overload, and issues with the HPLC system itself.

Q2: How does the mobile phase pH affect the peak shape of N-Desethyl amodiaquine?

The mobile phase pH is a critical factor. N-Desethyl amodiaquine is a basic compound, and its ionization state is dependent on the pH. At a pH close to its pKa, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting.[1] Operating at a low pH (e.g., pH < 3) can suppress the ionization of residual silanols on the column packing material, minimizing secondary interactions and thus reducing peak tailing.[2]

Q3: What is peak tailing and how can I minimize it for N-Desethyl amodiaquine?

Peak tailing is observed when the latter half of a peak is broader than the front half. For basic compounds like N-Desethyl amodiaquine, this is commonly caused by strong interactions with acidic silanol groups on the silica-based stationary phase.[3] To minimize tailing, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the protonated basic analyte.

  • Use a highly end-capped column: These columns have fewer free silanol groups.

  • Add a competing base to the mobile phase: An additive like triethylamine (TEA) can preferentially interact with the silanol groups, masking them from the analyte.[3][4][5]

  • Increase the buffer concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask silanol interactions.[6]

Q4: What causes peak fronting and how can I address it?

Peak fronting, where the initial part of the peak is broader than the end, can be caused by:

  • Column overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column. Whenever possible, dissolve the sample in the mobile phase.

Q5: Why am I seeing split peaks for N-Desethyl amodiaquine?

Split peaks can arise from several issues:

  • Column void or contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.

  • Sample solvent/mobile phase mismatch: A strong injection solvent can cause peak distortion, including splitting.

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with your analyte.

  • pH issues: An inappropriate mobile phase pH that is close to the analyte's pKa can sometimes lead to peak splitting due to the presence of multiple ionized forms.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for N-Desethyl amodiaquine.

Problem: Peak Tailing

G start Peak Tailing Observed for N-Desethyl amodiaquine check_pH Is the mobile phase pH significantly lower than the pKa of residual silanols (typically < 3.5)? start->check_pH adjust_pH Action: Lower mobile phase pH (e.g., to pH 2.5-3.0) using an appropriate buffer. check_pH->adjust_pH No check_column Is the column specifically designed for basic compounds or well end-capped? check_pH->check_column Yes end Improved Peak Shape adjust_pH->end use_additive Action: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. check_column->use_additive No check_buffer Is the buffer concentration adequate (e.g., 20-50 mM)? check_column->check_buffer Yes change_column Action: Switch to a column with a different stationary phase or one that is better suited for basic compounds. use_additive->change_column If problem persists use_additive->end change_column->end increase_buffer Action: Increase the buffer concentration in the mobile phase. check_buffer->increase_buffer No check_buffer->end Yes increase_buffer->end

Problem: Peak Fronting

G start Peak Fronting Observed check_overload Is the sample concentration high or injection volume large? start->check_overload reduce_load Action: Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Improved Peak Shape reduce_load->end change_solvent Action: Dissolve the sample in the mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Problem: Split Peaks

G start Split Peaks Observed check_column_hardware Inspect column for voids. Check for blocked frits. start->check_column_hardware replace_column Action: Replace column or frit. check_column_hardware->replace_column Yes check_sample_solvent Is the sample solvent incompatible with the mobile phase? check_column_hardware->check_sample_solvent No end Resolved Peak Splitting replace_column->end adjust_sample_solvent Action: Prepare sample in mobile phase. check_sample_solvent->adjust_sample_solvent Yes check_pH_pKa Is the mobile phase pH close to the analyte's pKa? check_sample_solvent->check_pH_pKa No adjust_sample_solvent->end adjust_pH_away_from_pKa Action: Adjust mobile phase pH to be at least 1.5-2 units away from the pKa. check_pH_pKa->adjust_pH_away_from_pKa Yes check_pH_pKa->end No adjust_pH_away_from_pKa->end

Quantitative Data Summary

The following tables provide an overview of how different HPLC parameters can influence the peak shape of a basic compound like N-Desethyl amodiaquine. The data presented is representative and illustrates general trends.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHUSP Tailing Factor (Representative Basic Compound)Peak Shape Observation
7.02.1Severe Tailing
5.01.8Significant Tailing
3.01.2Minor Tailing
2.51.0Symmetrical Peak

Table 2: Effect of Mobile Phase Additive (Triethylamine) on Peak Asymmetry

Triethylamine (TEA) ConcentrationUSP Tailing Factor (Representative Basic Compound) at pH 7.0Peak Shape Observation
0%2.1Severe Tailing
0.05%1.5Moderate Tailing
0.1%1.1Near Symmetrical
0.2%1.0Symmetrical Peak

Experimental Protocols

Below are detailed methodologies for HPLC analysis of N-Desethyl amodiaquine, based on established methods.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of N-Desethyl amodiaquine in plasma samples.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 20:80 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 342 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Protein precipitation with acetonitrile followed by liquid-liquid extraction with diethyl ether. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

Method 2: LC-MS/MS for High Sensitivity Analysis

This method is ideal for high-throughput and sensitive quantification of N-Desethyl amodiaquine.

  • Column: Zorbax SB-CN, 4.6 x 50 mm, 3.5 µm particle size[7]

  • Mobile Phase A: Acetonitrile[7]

  • Mobile Phase B: 20 mM ammonium formate with 1% formic acid (pH ~2.6)[7]

  • Gradient: A suitable gradient to ensure separation from the parent drug, amodiaquine, and other matrix components.

  • Flow Rate: 0.7 mL/min[7]

  • Column Temperature: Ambient

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Supported liquid extraction (SLE) or solid-phase extraction (SPE) can be employed for sample clean-up.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical properties of N-Desethyl amodiaquine and the HPLC parameters that need to be optimized for good peak shape.

G cluster_analyte Analyte Properties cluster_hplc HPLC Parameters cluster_peak_shape Desired Outcome analyte N-Desethyl amodiaquine (Basic Compound) pKa pKa of Amine Groups analyte->pKa hydrophobicity Hydrophobicity analyte->hydrophobicity mobile_phase Mobile Phase pKa->mobile_phase Influences pH choice hydrophobicity->mobile_phase Affects organic solvent % column Stationary Phase hydrophobicity->column Determines column choice (e.g., C18, Phenyl) peak_shape Good Peak Shape (Symmetrical, Sharp) mobile_phase->peak_shape Controls ionization & interactions column->peak_shape Minimizes secondary interactions temperature Temperature temperature->peak_shape Affects viscosity & mass transfer

References

"N-Desethyl amodiaquine stability issues in long-term storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desethyl amodiaquine (DEAQ). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Desethyl amodiaquine?

N-Desethyl amodiaquine (DEAQ) is the primary and biologically active metabolite of the antimalarial drug amodiaquine.[1][2] The conversion of amodiaquine to DEAQ is principally carried out by the cytochrome P450 enzyme CYP2C8 in the liver.[1] Due to its longer half-life compared to the parent drug, DEAQ is crucial for the overall antimalarial efficacy.

Q2: What are the recommended long-term storage conditions for N-Desethyl amodiaquine?

The stability of N-Desethyl amodiaquine is highly dependent on the storage conditions and the form of the compound (solid vs. solution).

  • Solid Form: As a crystalline solid, N-desethyl amodiaquine is stable for at least four years when stored at -20°C.[1][3] For the deuterated dihydrochloride salt, long-term storage at 2-8°C is recommended.[4]

  • Stock Solutions: For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[5]

  • Biological Samples (Plasma/Blood): For long-term stability in plasma, storage at -80°C has been shown to be effective for at least 1.6 years.[6] In dried blood spots, DEAQ is stable for at least 10 years at -80°C.

Q3: How stable is N-Desethyl amodiaquine in different biological matrices at various temperatures?

Stability in biological matrices is critical for pharmacokinetic and bioanalytical studies. The table below summarizes the stability of DEAQ in plasma and whole blood under different conditions.

MatrixStorage TemperatureDuration of Stability
Plasma -86°C35 days[2][7]
-80°CAt least 1.6 years[6]
-20°C35 days[2][7]
4°C14 days[2][7]
22°C (Room Temperature)1 day[2][7]
Whole Blood -86°C35 days[2][7]
-20°C7 days[2][7]
4°C35 days[2][7]
22°C (Room Temperature)7 days[2][7]
37°C1 day[2][7]
Dried Blood Spot -80°CAt least 10 years
Room Temperature15 months

Q4: Is N-Desethyl amodiaquine sensitive to light?

While specific photostability studies on N-desethyl amodiaquine are not extensively documented, related 4-aminoquinoline compounds, such as chloroquine, are known to undergo photodegradation.[8] The degradation of chloroquine under simulated sunlight involves the cleavage of the carbon-chlorine bond and subsequent oxidation.[8] Given the structural similarity, it is prudent to protect N-desethyl amodiaquine solutions from prolonged exposure to light.

Q5: How does pH affect the stability of N-Desethyl amodiaquine?

Troubleshooting Guides

Problem 1: Lower than expected concentrations of N-Desethyl amodiaquine in plasma samples.

Possible Cause Troubleshooting Step
Sample Degradation due to Improper Storage Verify that plasma samples were consistently stored at -80°C. Short-term storage at higher temperatures (e.g., -20°C or 4°C) can lead to degradation over time.[2][7]
Multiple Freeze-Thaw Cycles N-desethyl amodiaquine has been shown to be stable for up to five freeze-thaw cycles in plasma when stored at -80°C.[6] However, repeated cycling beyond this should be avoided. Aliquot samples if multiple analyses are anticipated.
Prolonged Exposure to Room Temperature Plasma samples containing DEAQ are only stable for about 24 hours at room temperature.[2][7] Ensure samples are processed promptly after thawing.
Incorrect pH of Analytical Mobile Phase The stability of 4-aminoquinolines can be pH-dependent. Ensure the pH of your mobile phase is optimized and consistent across all runs. A common mobile phase for analysis uses formic acid, resulting in an acidic pH.[2]

Problem 2: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Step
Degradation of Stock Solution Stock solutions in DMSO are stable for 1 month at -20°C and 6 months at -80°C.[5] Prepare fresh stock solutions if they have been stored for longer periods or if proper storage has been compromised.
Aqueous Solution Instability Aqueous solutions of N-desethyl amodiaquine hydrochloride are not recommended for storage for more than one day.[3] Prepare fresh aqueous solutions for each experiment.
Photodegradation Protect solutions containing DEAQ from light, especially during incubation steps in cell-based assays. Use amber-colored tubes or cover plates with foil.

Problem 3: Appearance of unexpected peaks in chromatograms during LC-MS analysis.

Possible Cause Troubleshooting Step
Formation of Degradation Products If samples have been stored improperly or exposed to light, degradation may have occurred. Review the sample handling and storage history. While specific degradation products of DEAQ are not well-defined, photodegradation of similar compounds can lead to hydroxylated and dehalogenated species.[8]
Metabolism in Biological System N-desethyl amodiaquine can be further metabolized to bis-desethylamodiaquine.[11] If your experimental system has metabolic activity, this could be a potential product.
Matrix Effects in Bioanalysis Interference from components in the biological matrix can cause unexpected peaks. Ensure your sample extraction and clean-up procedures are robust.

Experimental Protocols

Protocol: General Stability Assessment of N-Desethyl amodiaquine in Solution using LC-MS

This protocol outlines a general procedure for assessing the stability of N-Desethyl amodiaquine in a specific solvent and under defined storage conditions.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of N-Desethyl amodiaquine in an appropriate solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions at the desired concentrations for the stability study (e.g., low, medium, and high QC levels).

  • Stability Sample Preparation:

    • Aliquots of the working solutions are stored under the conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, exposure to light).

    • A set of control samples ("time zero") should be analyzed immediately after preparation.

  • Sample Analysis by LC-MS/MS:

    • At specified time points, an aliquot from each storage condition is removed.

    • Samples are typically diluted and mixed with an internal standard (e.g., deuterated N-desethyl amodiaquine) prior to injection.

    • Separation is commonly achieved using a C18 or CN reverse-phase column.[2]

    • The mobile phase often consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[2]

    • Detection is performed using a tandem mass spectrometer in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • The peak area ratio of N-Desethyl amodiaquine to the internal standard is calculated for each sample.

    • The concentration of DEAQ in the stability samples is determined from a calibration curve prepared on the day of analysis.

    • The stability is expressed as the percentage of the initial concentration remaining at each time point. Acceptance criteria are typically within ±15% of the initial concentration.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_working Prepare Working Solutions (Low, Mid, High QC) prep_stock->prep_working storage_conditions Aliquot and store under different conditions: -80°C, -20°C, 4°C, RT, Light prep_working->storage_conditions time_points Analyze at specified time points (T=0, T=x, ...) storage_conditions->time_points lcms_analysis LC-MS/MS Analysis time_points->lcms_analysis data_analysis Calculate concentration and % remaining lcms_analysis->data_analysis stability_assessment Assess Stability (Acceptance criteria: 85-115%) data_analysis->stability_assessment

Caption: Workflow for a typical stability assessment experiment.

troubleshooting_logic cluster_investigation Potential Causes cluster_action Corrective Actions start Low DEAQ Concentration Detected storage_temp Improper Storage Temperature? start->storage_temp freeze_thaw Excessive Freeze-Thaw Cycles? start->freeze_thaw rt_exposure Prolonged Time at Room Temp? start->rt_exposure light_exposure Light Exposure? start->light_exposure check_storage Verify -80°C storage storage_temp->check_storage aliquot Aliquot future samples freeze_thaw->aliquot process_quickly Process samples promptly rt_exposure->process_quickly protect_light Use amber vials/cover plates light_exposure->protect_light

Caption: Troubleshooting logic for low analyte concentration.

degradation_pathway Amodiaquine Amodiaquine DEAQ N-Desethyl amodiaquine (Active Metabolite) Amodiaquine->DEAQ CYP2C8 bisDEAQ bis-Desethylamodiaquine (Inactive Metabolite) DEAQ->bisDEAQ Metabolism Degradation Potential Degradation (e.g., Photodegradation, Hydrolysis) DEAQ->Degradation Light, pH, Temp

Caption: Metabolic and potential degradation pathways.

References

Technical Support Center: N-Desethyl Amodiaquine Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Desethyl amodiaquine (DEAQ) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying N-Desethyl amodiaquine (DEAQ)?

A1: The most common and reliable method for the quantification of DEAQ, along with its parent drug amodiaquine (AQ), in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of DEAQ often found during its slow elimination phase.[1]

Q2: What are the potential sources of interference in DEAQ quantification assays?

A2: Potential sources of interference include:

  • Matrix Effects: Endogenous components of the biological sample (e.g., plasma, whole blood) such as phospholipids can suppress or enhance the ionization of DEAQ, leading to inaccurate quantification.[1]

  • Co-administered Drugs: In a clinical context, patients may be taking other medications, particularly other antimalarials, which could potentially interfere with the assay.[1]

  • Metabolites: While DEAQ is the primary active metabolite of amodiaquine, other minor metabolites exist.[6] There is also a theoretical possibility of back-conversion of a metabolite to the parent analyte during sample processing or analysis.[7]

Q3: How can matrix effects be minimized?

A3: Matrix effects can be minimized through:

  • Efficient Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), and supported liquid extraction (SLE) are used to remove interfering substances like proteins and phospholipids.[1][2][8] SLE is noted as a high-throughput method effective at removing these interferences.[1]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS (e.g., DEAQ-D5) is a common practice.[1][8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. Normalized matrix factors close to 1 indicate the absence of significant matrix effects.[2][8][9][10]

Q4: Has interference from co-administered antimalarial drugs been observed?

A4: Studies have investigated potential interference from co-administered antimalarials such as artesunate, artemether, lumefantrine, sulfadoxine, and pyrimethamine.[8] These studies have generally found no significant interfering peaks or ion suppression/enhancement at the retention time of DEAQ.[1][8]

Q5: What are the typical biological matrices used for DEAQ quantification?

A5: The most common biological matrices are human plasma and dried blood spots (DBS).[1][2][3][8][9] Plasma is a traditional choice, while DBS offers advantages in terms of minimally invasive sample collection, which is particularly useful in pediatric studies and resource-limited settings.[8][9][10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during DEAQ quantification assays.

Issue 1: Poor Peak Shape or Low Signal Intensity

If you are observing poor chromatographic peak shape (e.g., tailing, fronting, or splitting) or lower than expected signal intensity for DEAQ, follow this troubleshooting workflow:

G Troubleshooting Poor Peak Shape or Low Signal Intensity cluster_0 Initial Checks cluster_1 Sample Preparation & Extraction cluster_2 Chromatography cluster_3 Resolution start Start: Poor Peak Shape / Low Intensity check_lcms Verify LC-MS/MS System Performance (e.g., run system suitability test) start->check_lcms check_solutions Check Mobile Phase & Standard Solutions (e.g., correct preparation, age, pH) check_lcms->check_solutions System OK resolution Problem Resolved check_lcms->resolution System Issue Found eval_extraction Evaluate Extraction Efficiency (e.g., spike blank matrix post-extraction) check_solutions->eval_extraction Solutions OK check_solutions->resolution Solution Issue Found check_matrix_effects Assess Matrix Effects (e.g., post-column infusion) eval_extraction->check_matrix_effects eval_extraction->resolution Low Recovery check_column Inspect Analytical Column (e.g., pressure, age, contamination) check_matrix_effects->check_column Extraction OK check_matrix_effects->resolution Matrix Effects Detected optimize_gradient Optimize Chromatographic Method (e.g., gradient, flow rate, temperature) check_column->optimize_gradient check_column->resolution Column Issue Found optimize_gradient->resolution Optimized

Caption: Troubleshooting workflow for poor peak shape or low signal intensity.
Issue 2: High Variability in Results (Poor Precision)

High coefficient of variation (%CV) in your quality control (QC) samples or replicates can indicate a precision problem.

G Troubleshooting High Variability (Poor Precision) cluster_0 Initial Assessment cluster_1 Sample Handling & Preparation cluster_2 System & Environment cluster_3 Resolution start Start: High Variability in Results check_is Review Internal Standard (IS) Response (Consistent across samples?) start->check_is check_pipetting Verify Pipetting Accuracy & Precision check_is->check_pipetting IS Response OK resolution Problem Resolved check_is->resolution IS Inconsistent check_extraction_consistency Ensure Consistent Sample Extraction (e.g., timing, vortexing, evaporation) check_pipetting->check_extraction_consistency check_pipetting->resolution Pipetting Error check_autosampler Check Autosampler Performance (e.g., injection volume precision) check_extraction_consistency->check_autosampler Sample Prep OK check_extraction_consistency->resolution Inconsistent Extraction check_stability Evaluate Analyte Stability (e.g., bench-top, freeze-thaw, autosampler) check_autosampler->check_stability check_autosampler->resolution Autosampler Issue check_stability->resolution System OK check_stability->resolution Stability Issue

Caption: Troubleshooting workflow for high result variability.

Experimental Protocols

Key Experiment: Quantification of DEAQ in Plasma by LC-MS/MS

This section provides a generalized protocol based on common methodologies. Researchers should adapt this to their specific instrumentation and laboratory conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of DEAQ, AQ, and their stable isotope-labeled internal standards (e.g., DEAQ-D5, AQ-D10) in a suitable solvent like a 50:50 mixture of acetonitrile and water with 0.5% formic acid.[1][8]

  • From these stock solutions, prepare a series of working solutions by serial dilution for spiking into the blank biological matrix to create calibration standards and quality control (QC) samples.[1][8]

2. Sample Preparation (Supported Liquid Extraction - SLE):

  • To a 100 µL plasma sample, add the internal standard working solution.[1]

  • Load the sample onto an SLE+ plate or cartridge.[1]

  • Allow the aqueous phase to absorb onto the sorbent material.

  • Elute the analytes using a suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a Zorbax SB-CN (50 mm x 4.6 mm, 3.5 µm), is commonly used.[1][11]

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 20 mM ammonium formate with 0.5% formic acid) and an organic component (e.g., acetonitrile).[1][8][9]

    • Gradient/Isocratic: An isocratic or gradient elution can be employed to achieve separation of DEAQ and AQ from each other and from matrix components.[1][8]

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[2]

    • Detection: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.[12] Monitor specific precursor-to-product ion transitions for DEAQ, AQ, and their respective internal standards.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the DEAQ concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters and concentration ranges from published LC-MS/MS methods for DEAQ quantification.

Table 1: Typical Calibration Ranges for DEAQ Quantification

MatrixAnalyteLower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Reference
PlasmaDEAQ1.41610[1]
PlasmaDEAQ1.50180[2]
Dried Blood Spot (DBS)DEAQ3.131570[8]
PlasmaDEAQ2.0400[12]

Table 2: Summary of Assay Performance Characteristics

ParameterAcceptance CriteriaTypical Reported ValuesReference
Intra- and Inter-batch Precision (%CV) Within ±15% (±20% at LLOQ)2% to 14%[8]
Intra- and Inter-batch Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)99% to 108% of nominal[8]
Recovery Consistent, precise, and reproducible66% to 76% for DEAQ[1][5][11]
Matrix Effect (Normalized Matrix Factor) Close to 1.00.96 to 1.03[8][9][10]
Carryover Signal in blank after ULOQ <20% of LLOQNo carryover detected[1][8][9]

Signaling Pathways and Workflows

The primary metabolic pathway for amodiaquine is its conversion to N-desethylamodiaquine, a reaction primarily mediated by a specific cytochrome P450 enzyme.

G Amodiaquine Metabolism Pathway cluster_0 Metabolism AQ Amodiaquine (AQ) (Prodrug) DEAQ N-Desethyl amodiaquine (DEAQ) (Active Metabolite) AQ->DEAQ N-desethylation CYP2C8 CYP2C8 Enzyme CYP2C8->AQ

Caption: Amodiaquine is metabolized to its active form, N-desethylamodiaquine.[6][12]

References

Technical Support Center: N-Desethyl amodiaquine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of N-Desethyl amodiaquine dihydrochloride.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid this compound?

Solid this compound should be stored at temperatures ranging from 2-8°C for long-term storage. Some suppliers recommend storage at -20°C for optimal stability over years.[1]

2. How should I store stock solutions of this compound?

The stability of stock solutions is dependent on the storage temperature and solvent. For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[2] General storage guidelines are as follows:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.[2]

It is advised to store solutions sealed and away from moisture.[2] Aqueous solutions are not recommended for storage for more than one day.[1]

3. In which solvents is this compound soluble?

This compound is soluble in the following solvents:

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Water

4. What are the general handling precautions for this compound?

This compound should be handled with care. It is important to read the Safety Data Sheet (SDS) before use. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area and prevent the generation of dust or aerosols. Avoid ingestion, inhalation, and contact with skin and eyes.

Data Presentation

Table 1: Storage Conditions and Stability of this compound
FormStorage TemperatureRecommended DurationNotes
Solid 2-8°CLong-term
-20°C≥ 4 years[1]
Stock Solution -80°CUp to 6 monthsSealed, away from moisture.[2]
-20°CUp to 1 monthSealed, away from moisture.[2]
Aqueous Solution 2-8°CNot more than 1 day[1]
Table 2: Solubility of this compound
SolventSolubility
DMSOSoluble
MethanolSoluble
WaterSoluble

Troubleshooting Guides

Issue: The compound is difficult to dissolve.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be optimal.

  • Solution:

    • Try gentle warming of the solution.

    • Use sonication to aid dissolution.

    • If using water, ensure the pH is appropriate as solubility can be pH-dependent.

    • For preparing stock solutions, consider using DMSO or methanol initially before further dilution in aqueous buffers.

Issue: Inconsistent results in in vitro assays.

  • Possible Cause 1: Degradation of the compound in stock solutions or working solutions.

  • Solution 1:

    • Prepare fresh stock solutions monthly if stored at -20°C, or every 6 months if stored at -80°C.

    • Always prepare fresh working dilutions from the stock solution for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

  • Possible Cause 2: Interaction with components of the culture medium.

  • Solution 2:

    • Review the composition of your culture medium for any components that might interact with the compound.

    • Perform a stability test of the compound in your specific culture medium under experimental conditions.

Issue: Unexpected peaks during HPLC or LC-MS analysis.

  • Possible Cause: Degradation of the compound due to improper storage, handling, or experimental conditions. Amodiaquine, the parent compound, is known to undergo hydrolysis.

  • Solution:

    • Verify the storage conditions and age of the compound and its solutions.

    • Ensure that the pH of the solutions and mobile phases is within a stable range for the compound.

    • Protect solutions from light where necessary.

    • Prepare fresh solutions and re-analyze.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid in a suitable container.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO for a high concentration stock) to the solid.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: In Vitro Plasmodium falciparum Growth Inhibition Assay (Template)

This protocol is a general guideline and should be adapted based on the specific P. falciparum strain and laboratory setup.

  • Parasite Culture: Culture P. falciparum in human erythrocytes at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).[3]

  • Drug Dilution: Prepare serial dilutions of this compound in a suitable culture medium.

  • Assay Plate Preparation: Add the drug dilutions to a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

  • Parasite Addition: Add synchronized ring-stage parasites to each well. The starting parasitemia should be around 0.5-0.8% for a one-cycle assay.[4]

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement: Quantify parasite growth using a suitable method such as:

    • [3H]-Hypoxanthine Incorporation: Add [3H]-hypoxanthine to the wells and measure its incorporation by the parasites.[3]

    • SYBR Green I Assay: Use a fluorescent dye that intercalates with DNA to quantify parasite proliferation.

    • DAPI Staining: Stain parasite DNA with DAPI and measure fluorescence.[5][6]

  • Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

Protocol 3: In Vitro Cathepsin B Activity Assay (Template)

This protocol is a general guideline for assessing the inhibitory effect of this compound on Cathepsin B activity.

  • Reagent Preparation: Prepare a suitable assay buffer, a solution of Cathepsin B, and a fluorogenic substrate for Cathepsin B (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin).

  • Inhibitor Preparation: Prepare different concentrations of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the Cathepsin B solution and the different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow cluster_prep Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Dilutions store->prepare_working Use one aliquot add_to_plate Add to Assay Plate prepare_working->add_to_plate add_cells Add Cells/Enzyme add_to_plate->add_cells incubate Incubate add_cells->incubate measure Measure Endpoint incubate->measure analyze Analyze Data (IC50) measure->analyze troubleshooting_workflow Figure 2: Troubleshooting Inconsistent Results start Inconsistent Results? check_stock Check Stock Solution Age and Storage Conditions start->check_stock is_stock_ok Stock OK? check_stock->is_stock_ok prepare_new_stock Prepare Fresh Stock Solution is_stock_ok->prepare_new_stock No check_working Review Working Solution Preparation is_stock_ok->check_working Yes rerun Rerun Experiment prepare_new_stock->rerun fresh_working Always Use Freshly Prepared Working Solutions check_working->fresh_working check_assay Examine Assay Conditions (e.g., medium interaction) fresh_working->check_assay check_assay->rerun

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of N-Desethyl Amodiaquine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of N-Desethyl amodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine. The objective is to offer a comparative analysis of method performance based on published validation data, detailing the experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Analytical Method Performance

The quantification of N-Desethyl amodiaquine in biological matrices is predominantly achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for pharmacokinetic and bioequivalence studies. Below is a summary of performance characteristics from several validated LC-MS/MS methods.

Parameter Method 1 (LC-MS/MS) [1]Method 2 (LC-MS/MS) [2]Method 3 (LC-MS/MS) [3]Method 4 (LC-MS/MS in DBS) [4]
Matrix Human PlasmaHuman PlasmaHuman PlasmaDried Blood Spots (DBS)
Linearity Range (ng/mL) 0.523 - 253.8551.50 - 1801.41 - 6103.13 - 1570
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.5231.501.413.13
Intra-day Precision (%CV) 1.20 - 10.251.7 - 8.31.64 - 12.6<15
Inter-day Precision (%CV) 0.55 - 15.011.7 - 8.31.64 - 12.6<15
Intra-day Accuracy (%) 91.27 - 104.2893.3 - 105.093.7 - 10499 - 108
Inter-day Accuracy (%) 86.38 - 103.9893.3 - 105.093.7 - 10499 - 108
Recovery (%) 75.03Not Reported66 - 76Not Reported

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are the protocols for the compared methods.

Method 1: LC-MS/MS in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction using methyl tertiary butyl ether.

  • Chromatography:

    • Column: Hypersil Gold (4.6 x 50mm, 4.6µm).

    • Mobile Phase: Acetonitrile: 10mM Ammonium formate with 0.1% Trifluoroacetic acid (75:25 v/v).

    • Flow Rate: Not specified.

    • Elution: Isocratic.

  • Mass Spectrometry:

    • Instrument: Ultra triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Internal Standard: N-Desethyl Amodiaquine D5.

Method 2: LC-MS/MS for Simultaneous Determination in Human Plasma[2]
  • Sample Preparation: Solid phase extraction.

  • Chromatography:

    • Column: Hypersil Gold (100 mm × 4.6mm, 5 μm).[2]

    • Mobile Phase: Acetonitrile and 2.0mM ammonium formate (pH 2.50) in an 80:20 (v/v) ratio.[2]

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[2]

    • Ionization: Electrospray ionization.[2]

    • Internal Standard: Deuterated N-desethylamodiaquine.

Method 3: High-Throughput LC-MS/MS in Plasma[3]
  • Sample Preparation: Supported liquid extraction (SLE+).[3]

  • Chromatography:

    • Column: Zorbax SB-CN (50 mm × 4.6 mm, I.D. 3.5 µm).[3]

    • Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) with a gradient elution (15–85, v/v).[3]

    • Flow Rate: Not specified.

    • Run Time: 6.5 minutes.[3]

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry.

    • SRM Transition for DEAQ: m/z 328.2 → 283.1.[3]

    • Internal Standard: Desethylamodiaquine-D5 (SRM transition m/z 333.3 → 283.2).[3]

Method 4: LC-MS/MS in Dried Blood Spots[4]
  • Sample Preparation: Extraction from a 50 μL DBS punch with a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v).[4]

  • Chromatography:

    • Column: Zorbax SB-CN (50 × 4.6 mm, I.D. 3.5 μm).[5]

    • Mobile Phase: Acetonitrile:ammonium formate 20 mM with 0.5% formic acid (15:85, v/v).[5]

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Instrument: API 5000 triple quadrupole mass spectrometer.[4]

    • Ionization: Positive ion mode.[4]

    • SRM Transition for DAQ: m/z 328.2 ⟶ 283.1.[4]

    • Internal Standard: DAQ-D5 (SRM transition m/z 333.3 ⟶ 283.2).[4]

Visualization of Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for N-Desethyl amodiaquine.

Cross_Validation_Workflow cluster_0 Method Selection & Preparation cluster_1 Independent Method Validation cluster_2 Cross-Validation Experiment cluster_3 Data Analysis & Comparison cluster_4 Conclusion A Identify Candidate Methods (e.g., Method A, Method B) B Define Acceptance Criteria (e.g., Linearity, Accuracy, Precision) A->B C Prepare Standard Solutions & Quality Control Samples B->C D Validate Method A (Primary Method) C->D E Validate Method B (Comparator Method) C->E F Analyze a Set of Study Samples (e.g., incurred samples) by Both Methods D->F E->F G Statistically Compare Results (e.g., Bland-Altman plot, regression analysis) F->G H Evaluate Against Acceptance Criteria G->H I Determine Comparability of the Methods H->I J Document Cross-Validation Report I->J

Caption: Generalized workflow for the cross-validation of two analytical methods.

References

N-Desethyl Amodiaquine: A Comparative Analysis of a Key Antimalarial Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic fate and comparative efficacy of antimalarial drugs is paramount. This guide provides an in-depth comparison of N-desethyl amodiaquine (DEAQ), the principal active metabolite of amodiaquine (AQ), with its parent drug and other relevant antimalarial compounds. The following sections detail quantitative comparisons of in vitro activity and pharmacokinetics, outline key experimental protocols, and visualize metabolic and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro antiplasmodial activity and pharmacokinetic parameters of N-desethyl amodiaquine in comparison to amodiaquine and the common antimalarial, chloroquine.

Table 1: In Vitro Antiplasmodial Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below represents the geometric mean IC50 values against various strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference(s)
N-Desethyl amodiaquine (DEAQ) Field Isolates (Thailand)67.5[1]
V1/S (Resistant)97[2]
3D7 (Sensitive)25[2]
Clinical Isolates (Cambodia)174.5[3]
Amodiaquine (AQ) Field Isolates (Thailand)18.2[1]
V1/S (Resistant)15[2]
3D7 (Sensitive)8[2]
Chloroquine (CQ) Field Isolates (Thailand)313[1]

Note: Lower IC50 values indicate higher potency.

Table 2: Pharmacokinetic Parameters

This table outlines key pharmacokinetic parameters for amodiaquine and its primary metabolite, N-desethyl amodiaquine, in humans.

ParameterAmodiaquine (AQ)N-Desethyl amodiaquine (DEAQ)Reference(s)
Terminal Elimination Half-life (t1/2) ~10 hours~10 days[4][5]
Apparent Clearance (CL/F) 3,410 L/h-[6]
Apparent Volume of Distribution (Vd/F) 39,200 L-[6]
Protein Binding >90%>90%[7][8]
Primary Metabolizing Enzyme CYP2C8Primarily CYP1A1 (extrahepatic) for further metabolism[5][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (Microtest)

This protocol is based on the in vitro inhibition of schizont maturation.[1]

  • Parasite Culture: P. falciparum isolates are cultured in vitro using the method described by Trager and Jensen. Parasites are maintained in O+ human erythrocytes in RPMI-1640 medium supplemented with NaHCO3, hypoxanthine, glucose, Albumax II, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]

  • Synchronization: Parasite cultures are synchronized at the ring stage using a sorbitol treatment.[12]

  • Drug Preparation: Stock solutions of the test compounds (N-desethyl amodiaquine, amodiaquine, etc.) are prepared in an appropriate solvent and serially diluted to the desired concentrations in a complete culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, 1% parasitized red blood cells (at 2% hematocrit) are added to each well. The prepared drug dilutions are then added to the respective wells. Control wells with no drug are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in the controlled gas environment.[11]

  • Assessment of Inhibition: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per a predetermined number of asexual parasites is counted under a microscope. The 50% inhibitory concentration (IC50) is determined by comparing the schizont maturation in drug-treated wells to the drug-free control wells.[1][13] Alternatively, parasite growth inhibition can be assessed using a pLDH (parasite lactate dehydrogenase) assay.[11]

Determination of Amodiaquine and N-Desethyl amodiaquine in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and reliable quantification of amodiaquine and its major metabolite in plasma samples.[14]

  • Sample Preparation: A solid-phase extraction (SPE) procedure is employed. Briefly, an internal standard (e.g., deuterated analogs of the analytes) is added to the plasma samples. The samples are then loaded onto an SPE cartridge. The cartridge is washed, and the analytes are eluted.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. Separation is achieved on a C18 or a similar reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid). A gradient elution program is typically used.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of the analytes. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard with the calibration curve. The method is validated for linearity, accuracy, precision, and stability.[14][15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways related to N-desethyl amodiaquine.

amodiaquine_metabolism cluster_absorption Oral Administration & Absorption cluster_liver Hepatic Metabolism Amodiaquine (AQ) Amodiaquine (AQ) CYP2C8 CYP2C8 Amodiaquine (AQ)->CYP2C8 Major Pathway Quinoneimine Metabolite (Toxic) Quinoneimine Metabolite (Toxic) Amodiaquine (AQ)->Quinoneimine Metabolite (Toxic) Bioactivation Minor Metabolites Minor Metabolites Amodiaquine (AQ)->Minor Metabolites Minor Pathways N-Desethyl amodiaquine (DEAQ) N-Desethyl amodiaquine (DEAQ) CYP2C8->N-Desethyl amodiaquine (DEAQ) Primary Active Metabolite N-bis-desethyl-amodiaquine N-bis-desethyl-amodiaquine Minor Metabolites->N-bis-desethyl-amodiaquine 2-hydroxydesethylamodiaquine 2-hydroxydesethylamodiaquine Minor Metabolites->2-hydroxydesethylamodiaquine

Caption: Metabolic pathway of amodiaquine.

in_vitro_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture P. falciparum Culture Synchronization Synchronize to Ring Stage Parasite_Culture->Synchronization Plate_Setup Plate Parasites & Drugs Synchronization->Plate_Setup Drug_Dilution Prepare Drug Dilutions Drug_Dilution->Plate_Setup Incubation Incubate for 48h Plate_Setup->Incubation Smear_Prep Prepare & Stain Smears Incubation->Smear_Prep Microscopy Count Schizonts Smear_Prep->Microscopy IC50_Calc Calculate IC50 Microscopy->IC50_Calc

Caption: Workflow for in vitro antiplasmodial activity assay.

Discussion and Conclusion

N-desethyl amodiaquine is the principal and more slowly eliminated active metabolite of amodiaquine, making it the primary contributor to the therapeutic effect of the parent drug.[5][7] While amodiaquine itself demonstrates potent in vitro activity, its rapid metabolism to DEAQ means that the latter is the main compound responsible for parasite clearance in vivo.[7]

The in vitro data indicates that amodiaquine is generally more potent than N-desethyl amodiaquine against various P. falciparum strains.[1][2] However, the significantly longer half-life of DEAQ results in prolonged exposure of the parasite to effective drug concentrations.[4][5]

The metabolism of amodiaquine is predominantly mediated by the polymorphic enzyme CYP2C8.[9][10] This has clinical implications, as genetic variations in CYP2C8 can lead to inter-individual differences in the rate of DEAQ formation, potentially affecting both efficacy and toxicity. Amodiaquine can also be bioactivated to a reactive quinoneimine metabolite, which is associated with rare but serious adverse effects like hepatotoxicity and agranulocytosis.[16]

References

Synergistic Antimalarial Effects of Amodiaquine and its Active Metabolite, N-desethylamodiaquine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimalarial activities of amodiaquine (AQ) and its principal active metabolite, N-desethylamodiaquine (DEAQ), with a focus on their synergistic interaction against Plasmodium falciparum. The information presented is supported by experimental data from in vitro studies, offering valuable insights for researchers in the field of antimalarial drug development.

Amodiaquine is a 4-aminoquinoline antimalarial drug that undergoes rapid and extensive metabolism in the liver to form N-desethylamodiaquine.[1][2][3] DEAQ is the main contributor to the overall antimalarial effect of amodiaquine treatment, primarily due to its significantly longer half-life in the body.[4][5][6][7] While both compounds exhibit antiplasmodial activity, their combination has been shown to produce a synergistic effect, enhancing their efficacy against the malaria parasite.[1][8][9]

Quantitative Analysis of In Vitro Synergy

The synergistic interaction between amodiaquine and N-desethylamodiaquine has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a measure of the combined effect of two drugs, where a value of ≤0.5 indicates synergy.

The following table summarizes the in vitro activity of amodiaquine and N-desethylamodiaquine, both individually and in combination, against three different strains of P. falciparum.

P. falciparum StrainCompoundIC50 (nM)[8][9]Combination ΣFIC[8][9]
LS-2 Amodiaquine15.3 ± 2.1\multirow{2}{}{0.0392 - 0.0746}
N-desethylamodiaquine28.7 ± 3.5
LS-3 Amodiaquine21.8 ± 2.9\multirow{2}{}{0.1567 - 0.3102}
N-desethylamodiaquine45.1 ± 5.3
LS-1 Amodiaquine33.4 ± 4.2\multirow{2}{*}{0.025 - 0.3369}
N-desethylamodiaquine62.9 ± 7.8

IC50: The concentration of a drug that inhibits 50% of parasite growth. ΣFIC: The sum of the Fractional Inhibitory Concentrations of the two drugs.

The data clearly demonstrates a significant synergistic interaction between amodiaquine and N-desethylamodiaquine across all tested parasite strains, with ΣFIC values substantially below the 0.5 threshold for synergy.[8][9] This potentiation is observed even at clinically relevant concentration ratios, where picomolar and femtomolar concentrations of amodiaquine can significantly enhance the activity of N-desethylamodiaquine.[8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (pLDH Assay)

This assay determines the susceptibility of P. falciparum to antimalarial compounds by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.[10] Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]

  • Drug Preparation: Amodiaquine and N-desethylamodiaquine are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium.[11]

  • Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) are added to wells containing 100 µL of the drug dilutions.[10] Control wells with no drug and wells with uninfected red blood cells are included.[10]

  • Incubation: The plate is incubated for 48 hours under the same conditions as the parasite culture.[10]

  • pLDH Activity Measurement: After incubation, the plates are frozen and thawed to lyse the red blood cells. The pLDH activity is then measured by adding a reaction mixture containing Malstat reagent and NBT/PES solution. The absorbance is read at 650 nm.

  • Data Analysis: The 50% inhibitory concentrations (IC50) are determined by nonlinear regression analysis of the dose-response curves.

Checkerboard Synergy Assay

This method is used to assess the interaction between two drugs.

  • Drug Dilution: Two-fold serial dilutions of amodiaquine are prepared horizontally across a 96-well plate, while two-fold serial dilutions of N-desethylamodiaquine are prepared vertically.[12] This creates a matrix of different concentration combinations.

  • Parasite Addition: A synchronized parasite culture (typically at the ring stage) is added to each well of the plate at a final parasitemia of 0.5% and 2.5% hematocrit.

  • Incubation: The plate is incubated for 72 hours.

  • Growth Inhibition Assessment: Parasite growth is assessed using methods like the SYBR Green I-based fluorescence assay or the pLDH assay.[13]

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) for each drug is calculated using the formula: FIC = IC50 of drug in combination / IC50 of drug alone. The sum of the FICs (ΣFIC) for each combination is then calculated. Synergy is defined as a ΣFIC ≤ 0.5, additivity as 0.5 < ΣFIC ≤ 4, and antagonism as ΣFIC > 4.[14][15]

Visualizations

Metabolic Pathway of Amodiaquine

Metabolism of Amodiaquine Amodiaquine Amodiaquine N_desethylamodiaquine N-desethylamodiaquine (DEAQ) (Active Metabolite) Amodiaquine->N_desethylamodiaquine CYP2C8 Bioactivation Bioactivation (Reactive Metabolites) Amodiaquine->Bioactivation CYP3A4, CYP2C9, CYP2D6 Other_Metabolites Other Metabolites N_desethylamodiaquine->Other_Metabolites

Caption: Metabolic conversion of amodiaquine to its active metabolite.

Experimental Workflow for Synergy Assessment

Workflow for In Vitro Synergy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_Culture Parasite Culture (P. falciparum) CB_Assay Checkerboard Assay (96-well plate) P_Culture->CB_Assay D_Prep Drug Preparation (AQ & DEAQ) D_Prep->CB_Assay Incubation Incubation (72h) CB_Assay->Incubation Growth_Inhibition Growth Inhibition Measurement (e.g., SYBR Green I) Incubation->Growth_Inhibition FIC_Calc FIC Calculation Growth_Inhibition->FIC_Calc Isobologram Isobologram Analysis FIC_Calc->Isobologram

Caption: General workflow for assessing drug synergy in vitro.

References

A Comparative Guide to Bioequivalence Studies of N-Desethyl Amodiaquine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies and data pertinent to the bioequivalence assessment of N-desethyl amodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine (AQ). For researchers, scientists, and drug development professionals, this document outlines the regulatory landscape, experimental protocols, and key pharmacokinetic parameters essential for establishing the therapeutic equivalence of amodiaquine-containing formulations.

Introduction to N-Desethyl Amodiaquine in Bioequivalence

Amodiaquine is rapidly and extensively metabolized in the liver to its main, biologically active metabolite, N-desethylamodiaquine (DEAQ).[1][2][3] DEAQ is considered the primary driver of the antimalarial activity, as it has a much longer terminal elimination half-life (9-18 days) compared to the parent drug (2-8 hours) and is found in large amounts in circulation.[1][3] Consequently, the pharmacokinetic profiling of DEAQ is a critical component of any bioequivalence (BE) study for an amodiaquine product.

Regulatory bodies like the World Health Organization (WHO) stipulate that for amodiaquine products, the bioequivalence decision should be based on the pharmacokinetic parameters of the parent drug, amodiaquine.[4][5] However, the measurement and reporting of DEAQ's pharmacokinetics are also essential to provide a complete picture of the drug's behavior in vivo.[6][7]

Metabolic Pathway of Amodiaquine

The conversion of amodiaquine to N-desethyl amodiaquine is the principal route of its disposition in humans. This metabolic process is almost exclusively mediated by the cytochrome P450 enzyme, CYP2C8, in the liver.[1][8][9][10] Understanding this pathway is crucial, as genetic variations (polymorphisms) in the CYP2C8 gene can lead to interindividual variability in drug metabolism and response.[1][3] Further, minor metabolites such as N-bis-desethyl-amodiaquine and 2-hydroxydesethylamodiaquine have been identified, but their pharmacological significance remains unclear.[1][2]

Amodiaquine Metabolism Amodiaquine Amodiaquine DEAQ N-Desethyl Amodiaquine (DEAQ) (Active) Amodiaquine->DEAQ CYP2C8 (Primary) Other_Metabolites Other Minor Metabolites Amodiaquine->Other_Metabolites CYP1A1, CYP1B1 (Extrahepatic) Bis_DEAQ N-bis-desethyl-amodiaquine (Inactive) DEAQ->Bis_DEAQ Further Metabolism (Unknown Route) Elimination Elimination DEAQ->Elimination

Caption: Metabolic conversion of Amodiaquine to its primary active metabolite.

Standard Experimental Protocol for Bioequivalence Studies

Bioequivalence studies for amodiaquine-containing products are typically conducted to compare a generic product against a reference listed drug. The standard design aims to detect any significant differences in the rate and extent of absorption.

Bioequivalence Study Workflow cluster_0 Study Planning & Design cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase P1 Protocol Development (Single-Dose, Crossover) P2 Subject Recruitment (Healthy Adult Volunteers) P1->P2 C1 Period 1: Administer Test or Reference Product P2->C1 C2 Serial Blood Sampling C1->C2 C3 Washout Period C2->C3 C4 Period 2: Administer Alternate Product C3->C4 C5 Serial Blood Sampling C4->C5 A1 Plasma Sample Analysis (LC-MS/MS for AQ & DEAQ) C5->A1 A2 Pharmacokinetic (PK) Parameter Calculation (AUC, Cmax) A1->A2 A3 Statistical Analysis (90% Confidence Intervals) A2->A3 A4 Bioequivalence Conclusion A3->A4

Caption: Typical workflow for a two-period crossover bioequivalence study.
Detailed Methodology

  • Study Design : A randomized, single-dose, two-period, two-sequence crossover design is recommended.[4][5] This design allows each subject to serve as their own control, minimizing inter-subject variability.

  • Study Population : Healthy adult subjects are typically recruited to reduce variability not related to the drug formulation.[4][5]

  • Administration Conditions : Studies are generally conducted under fasting conditions, as this is considered the most sensitive environment for detecting formulation differences.[5][11] While amodiaquine absorption is known to increase with a high-fat meal, fasting conditions are standard for BE testing unless the drug must be taken with food for safety or tolerability.[4][5]

  • Bioanalytical Method : A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of amodiaquine and N-desethyl amodiaquine in plasma.[12][13] The method must be sensitive enough to measure concentrations accurately and precisely over a defined range.[13][14]

  • Pharmacokinetic Parameters : The key parameters derived from the plasma concentration-time profiles are:

    • Cmax : Maximum observed plasma concentration.

    • AUC0-t : Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC0-inf : Area under the plasma concentration-time curve from time zero extrapolated to infinity.

  • Statistical Analysis : The standard statistical approach involves calculating the 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC. To conclude bioequivalence, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[6][7][15]

Comparative Pharmacokinetic Data

While specific bioequivalence studies comparing two different formulations of N-desethyl amodiaquine are not available, pharmacokinetic data from various studies involving amodiaquine administration provide a valuable comparison. The following tables summarize key pharmacokinetic parameters for both amodiaquine and its metabolite, DEAQ.

Table 1: Pharmacokinetic Parameters of Amodiaquine (Parent Drug)

Study PopulationDoseCmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)t½ (h)Reference
Healthy Volunteers (Fasted)150 mgData not specifiedData not specified0.91 (median)24-28[4][5]
Healthy Indian Subjects135 mgSpecific values not provided for test/refSpecific values not provided for test/refNot specifiedNot specified[13]
Pregnant Women10 mg/kg/day for 3 days33.6 ± 20.3211 ± 1301.0 (0.5-2.0)4.8 (1.9-10.4)[12]
Postpartum Women10 mg/kg/day for 3 days37.7 ± 25.4227 ± 1511.0 (0.5-2.0)4.7 (2.0-10.4)[12]

Note: Data are presented as mean ± SD or median (range) where available. Bioequivalence studies often report geometric means and ratios, which may not be publicly available in all publications.

Table 2: Pharmacokinetic Parameters of N-Desethyl Amodiaquine (Metabolite)

Study PopulationDose (of Amodiaquine)Cmax (ng/mL)AUC0-t (ng·h/mL)Tmax (h)t½ (days)Reference
Healthy Volunteers (Fasted)150 mgData not specifiedData not specifiedNot specified9-18[3]
Healthy Indian Subjects135 mgSpecific values not provided for test/refSpecific values not provided for test/refNot specifiedNot specified[13]
Pregnant Women10 mg/kg/day for 3 days363 ± 117138,000 ± 42,00072 (48-96)13.9 (6.3-25.7)[12]
Postpartum Women10 mg/kg/day for 3 days396 ± 123148,000 ± 43,00072 (48-96)13.9 (6.5-25.4)[12]

Note: The long half-life of DEAQ necessitates a prolonged sampling period in clinical studies to accurately characterize its pharmacokinetic profile.

Bioequivalence Acceptance Criteria

Caption: Decision framework for establishing bioequivalence for amodiaquine products.

Conclusion

References

A Comparative Guide to the Accurate and Precise Quantification of N-Desethyl Amodiaquine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of various analytical methods for the quantification of N-desethyl amodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine. The following sections detail the performance of different methodologies, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.

Comparative Analysis of Quantification Methods

The quantification of DEAQ in biological matrices is predominantly achieved through Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. While other methods like HPLC-UV exist, LC-MS/MS offers superior performance, particularly for the low concentrations often encountered in clinical and preclinical studies. Below is a summary of validation parameters from various published LC-MS/MS methods, providing a clear comparison of their accuracy and precision.

Parameter Method 1 Method 2 Method 3
Matrix Human PlasmaHuman PlasmaDried Blood Spot
Linearity Range (ng/mL) 1.41 - 610[1]1.50 - 180[2]3.13 - 1570[3][4]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.41[1]1.50[2]3.13[3][4]
Intra-day Precision (%CV) 1.64 - 12.6[1]1.7 - 8.3[2]< 15[3][4]
Inter-day Precision (%CV) 1.64 - 12.6[1]1.7 - 8.3[2]< 15[3][4]
Intra-day Accuracy (%) 93.7 - 104[1]93.3 - 105.0[2]Not explicitly stated
Inter-day Accuracy (%) 93.7 - 104[1]93.3 - 105.0[2]99 - 108[4]
Recovery (%) 66 - 76[1]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for the compared LC-MS/MS methods.

Method 1: Supported Liquid Extraction (SLE) followed by LC-MS/MS

This high-throughput method utilizes an automated liquid handler for rapid sample processing.

  • Sample Preparation: 100 µL of plasma is processed using a supported liquid extraction (SLE+) technique.[1] This technique avoids the need for visual phase separation, making it amenable to automation.[1]

  • Chromatographic Separation: Separation is achieved on a Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) column. The mobile phase consists of a gradient of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6).[1]

  • Mass Spectrometric Detection: Quantification is performed using a tandem mass spectrometer.[1]

Method 2: Solid Phase Extraction (SPE) followed by LC-MS/MS

This method employs a solid phase extraction procedure designed to be efficient and minimize the degradation of co-analyzed compounds.

  • Sample Preparation: 250 µL of human plasma is extracted using a solid phase extraction method that does not require an evaporation step.[2]

  • Chromatographic Separation: The analytes are separated on a Hypersil Gold (100 mm × 4.6 mm, 5 µm) column using an isocratic mobile phase of acetonitrile and 2.0 mM ammonium formate (pH 2.50) in an 80:20 (v/v) ratio.[2]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization interface is used for detection and quantification.[2]

Method 3: Dried Blood Spot (DBS) Analysis by LC-MS/MS

This method offers a minimally invasive sampling technique, particularly advantageous for studies in resource-limited settings and with pediatric populations.

  • Sample Collection and Preparation: Capillary blood is spotted onto filter paper and dried. A 15 µL equivalent of the dried blood spot is punched out for extraction. The extraction is performed using a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) with the aid of stable isotope-labeled internal standards.[3][4]

  • Chromatographic Separation: Separation is performed on a Zorbax SB-CN (50 × 4.6 mm, 3.5 μm) reverse-phase column with a mobile phase of acetonitrile and 20 mM ammonium formate with 0.5% formic acid (15:85, v/v).[3]

  • Mass Spectrometric Detection: Mass spectrometry is used for quantification.[3][4]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described quantification methods.

Method_1_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma sle Supported Liquid Extraction (SLE+) plasma->sle lc LC Separation (Zorbax SB-CN) sle->lc ms Tandem MS Quantification lc->ms

Caption: Workflow for N-Desethyl Amodiaquine Quantification using SLE and LC-MS/MS.

Method_2_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 250 µL Plasma spe Solid Phase Extraction (SPE) plasma->spe lc LC Separation (Hypersil Gold) spe->lc ms Triple Quadrupole MS Quantification lc->ms

Caption: Workflow for N-Desethyl Amodiaquine Quantification using SPE and LC-MS/MS.

Method_3_Workflow cluster_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot (15 µL) extraction Solvent Extraction dbs->extraction lc LC Separation (Zorbax SB-CN) extraction->lc ms MS Quantification lc->ms

Caption: Workflow for N-Desethyl Amodiaquine Quantification from Dried Blood Spots.

References

A Comparative Guide to N-Desethyl Amodiaquine Reference Standard Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available N-Desethyl amodiaquine reference standards, focusing on purity, analytical methodologies, and potential alternatives. The information presented is essential for ensuring the accuracy and reliability of experimental data in research and drug development.

N-Desethyl amodiaquine, also known as desethylamodiaquine (DEAQ), is the primary and pharmacologically active metabolite of the antimalarial drug amodiaquine.[1][2][3] After oral administration, amodiaquine is rapidly and extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to form N-Desethyl amodiaquine.[2][3][4] Due to its longer half-life and significant concentration in the blood, DEAQ is responsible for most of the observed antimalarial activity and potential toxicity associated with amodiaquine treatment.[2][4] Consequently, high-purity N-Desethyl amodiaquine reference standards are critical for a range of applications, including pharmacokinetic studies, bioequivalence testing, metabolism research, and quality control of pharmaceutical products.

Comparison of Commercially Available Reference Standards

The purity of a reference standard is a critical parameter that directly impacts the quality of analytical results. While manufacturers provide a certificate of analysis with purity information, it is often stated as a minimum threshold. The following table summarizes the stated purity of N-Desethyl amodiaquine reference standards from various suppliers based on publicly available data.

SupplierProduct FormStated PurityAnalytical Method
Sigma-AldrichDihydrochloride, Solid≥95%HPLC[4]
Cayman ChemicalHydrochloride≥95%Not Specified[5]
LGC StandardsHydrochloride>95%HPLC[6]
Santa Cruz BiotechnologyDihydrochloride≥95%Not Specified[7]
MedChemExpressDihydrochlorideNot SpecifiedNot Specified[8]
MedChemExpress (d5)Deuterated Solid99.9%HPLC[9]
AlsaChimNeat Solid99.4%Not Specified[10]
Clearsynth (d5)Dihydrochloride≥90%HPLC[11]

Note: Purity values can vary between lots. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

Alternative and Complementary Standards

For quantitative analysis in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable.

  • N-Desethyl amodiaquine-d5: This deuterated analogue serves as an ideal internal standard for LC-MS/MS assays, allowing for precise quantification by correcting for matrix effects and variations during sample processing.[10][11][12] Several suppliers offer this standard with high isotopic enrichment.[9] While not a direct substitute for the primary reference standard in terms of purity assessment, it is a crucial component for bioanalytical method development and validation.

Experimental Protocols

Accurate determination of reference standard purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Example HPLC-UV Method for Purity Assessment

This protocol is a representative method for the analysis of N-Desethyl amodiaquine and can be adapted for purity determination. Method validation according to ICH guidelines is required for definitive purity assessment.

1. Principle: The method separates N-Desethyl amodiaquine from its potential impurities on a reversed-phase HPLC column. The analyte is then detected by a UV detector, and the purity is calculated based on the relative peak area.

2. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • N-Desethyl amodiaquine reference standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of the N-Desethyl amodiaquine reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL with the mobile phase.

5. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution (example: start with 15% B, increase to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

6. Data Analysis:

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Metabolic Pathway of Amodiaquine

The following diagram illustrates the primary metabolic conversion of Amodiaquine to its active form, N-Desethyl amodiaquine, highlighting the importance of this metabolite in pharmacological studies.

Amodiaquine Metabolism Metabolic Pathway of Amodiaquine Amodiaquine Amodiaquine (AQ) DEAQ N-Desethyl amodiaquine (DEAQ) (Primary Active Metabolite) Amodiaquine->DEAQ CYP2C8 (Liver) Minor_Metabolites Minor Metabolites (e.g., Bis-DEAQ) Amodiaquine->Minor_Metabolites Minor Pathway Quinoneimine Reactive Quinoneimine Metabolites (Toxicity) Amodiaquine->Quinoneimine Bioactivation DEAQ->Quinoneimine Bioactivation

Caption: Metabolic conversion of Amodiaquine to its primary active metabolite.

References

Comparative Analysis of N-Desethyl Amodiaquine Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Desethyl amodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine, across various species. This document summarizes key pharmacokinetic parameters, details experimental protocols for its quantification, and visualizes relevant biological and experimental processes.

N-Desethyl amodiaquine is the biologically active metabolite of amodiaquine and is responsible for most of the observed antimalarial activity.[1] After oral administration, amodiaquine is rapidly absorbed and extensively metabolized in the liver to DEAQ.[1][2] Understanding the pharmacokinetic profile of DEAQ in different species is crucial for preclinical development and for translating findings to human clinical trials.

Pharmacokinetic Profile of N-Desethyl Amodiaquine: A Cross-Species Comparison

The pharmacokinetic parameters of N-Desethyl amodiaquine exhibit considerable variability across different species. The following table summarizes key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) in humans, rats, and rhesus macaques. It is important to note that direct comparisons should be made with caution due to variations in study design, dosing regimens, and analytical methodologies.

SpeciesDose of AmodiaquineCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (days)Reference
Human (Adults) 10 mg/kg/day for 3 days~250 (total AQ+DEAQ)Not SpecifiedNot Specified~9-18[3][4]
Human (Infants) ~25.3 mg/kg total565Not Specified116,100Not Specified[1]
Human (Children 1-4 yrs) ~33.8 mg/kg total604Not Specified124,508Not Specified[1]
Human (Children/Adults ≥5 yrs) ~33.8 mg/kg total528Not Specified105,596Not Specified[1]
Rat 60 mg/kg (single dose)1345.8 ± 151.46.0 ± 0.079848.3 ± 10211.2Not Specified
Rhesus Macaque 20 mg/kg/day for 3 days~1500 (estimated from graph)~24Not SpecifiedNot Specified

Note: Data for Rhesus Macaques are estimated from graphical representations and should be considered approximate. Human data is derived from population pharmacokinetic models and represents a broader range of observations. The long half-life of DEAQ contributes to a sustained antimalarial effect.[4]

Experimental Protocols

The quantification of N-Desethyl amodiaquine in biological matrices is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

Protocol for Quantification of N-Desethyl Amodiaquine in Plasma using LC-MS/MS

This protocol is a synthesis of methodologies reported in peer-reviewed literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an internal standard (e.g., deuterated DEAQ).

  • Add a protein precipitation agent, such as acetonitrile, and vortex to mix.

  • Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or methyl tertiary butyl ether).

  • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Chromatographic Column: A reverse-phase column, such as a Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) or Hypersil Gold (100 mm × 4.6 mm, 5 µm), is typically used for separation.

  • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer like 20 mM ammonium formate with 1% formic acid.

  • Flow Rate: A typical flow rate is around 0.7 to 1 mL/min.

  • Injection Volume: 5-20 µL of the reconstituted sample is injected into the LC system.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is used.

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for DEAQ and its internal standard, ensuring high selectivity and sensitivity.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_metabolism Amodiaquine Metabolism Amodiaquine Amodiaquine (AQ) DEAQ N-Desethyl amodiaquine (DEAQ) (Active Metabolite) Amodiaquine->DEAQ CYP2C8 (Major) CYP1A1, CYP1B1 Minor_Metabolites Minor Metabolites (e.g., Bis-DEAQ) DEAQ->Minor_Metabolites Further Metabolism

Caption: Metabolic pathway of Amodiaquine to its active metabolite N-Desethyl amodiaquine.

cluster_workflow Experimental Workflow for DEAQ Quantification Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for the quantification of N-Desethyl amodiaquine in plasma.

References

Safety Operating Guide

Navigating the Disposal of N-Desethyl Amodiaquine Dihydrochloride: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. N-Desethyl amodiaquine dihydrochloride, a metabolite of the antimalarial drug amodiaquine, requires careful handling and disposal to prevent potential environmental contamination and ensure regulatory compliance.[1][2] This guide provides essential information and step-by-step procedures for the safe disposal of this compound.

I. Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.[3]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[3]

  • Ventilation: Work in a well-ventilated area to minimize the risk of inhalation.[3]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[4] Do not ingest or inhale the substance.[4]

  • Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[5]

II. Disposal Procedures: A Step-by-Step Approach

While specific regulations may vary, the following general procedure outlines the best practices for the disposal of this compound.

Step 1: Regulatory Compliance Assessment

The primary and most critical step is to consult and adhere to all local, regional, and national regulations governing chemical waste disposal.[5] Chemical waste generators are responsible for ensuring complete and accurate classification of waste.[5]

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste.[6]

  • Avoid Mixing: Do not mix this compound with other chemical wastes unless explicitly permitted by a qualified professional, as incompatible materials can lead to hazardous reactions.[3][6]

  • Solid Waste: For the solid form of the compound, carefully transfer it into the designated waste container. Avoid creating dust.[5]

  • Solutions: Aqueous solutions should not be stored for more than one day.[4] Do not dispose of solutions down the drain, as large quantities should not be allowed to reach groundwater, water courses, or sewage systems.[7]

Step 3: Storage of Chemical Waste

Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[8]

Step 4: Professional Disposal

Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner.

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValue
CAS Number 79049-30-2
Molecular Formula C₁₈H₁₈ClN₃O · 2HCl
Molecular Weight 400.7 g/mol
Purity ≥95%
Storage Temperature 2-8°C or -20°C
Water Hazard Class 1 (Slightly hazardous for water)
Solubility Soluble in methanol and water.

Data sourced from various supplier specifications and safety data sheets.[2][4][7][9]

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area B->C D Use Designated, Labeled, Leak-Proof Waste Container C->D E Segregate from Other Chemical Wastes D->E F Transfer Waste Carefully (Avoid Dust/Spills) E->F G Seal Container Tightly F->G H Store in a Secure, Cool, Dry, and Ventilated Area G->H I Consult Local, Regional, and National Disposal Regulations H->I J Arrange for Collection by a Licensed Hazardous Waste Vendor I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.